3-Fluoro-2-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGKGKDRPRFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377717 | |
| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924817-93-6 | |
| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzaldehyde
CAS Number: 924817-93-6
This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)benzaldehyde, a key fluorinated intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and physical properties. The trifluoromethyl group, a strong electron-withdrawing group, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 924817-93-6 | Internal Search |
| Molecular Formula | C₈H₄F₄O | Internal Search |
| Molecular Weight | 192.11 g/mol | Internal Search |
| Appearance | Colorless to pale yellow liquid | Internal Search |
| Boiling Point | 160-165 °C | Internal Search |
| Density | ~1.35 g/cm³ | Internal Search |
| Purity | Typically >95% | Internal Search |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A likely precursor for the synthesis of this compound is (3-Fluoro-2-(trifluoromethyl)phenyl)methanol. The oxidation of this alcohol would yield the desired aldehyde.
Caption: Plausible synthesis of this compound.
General Experimental Protocol for Oxidation
The following is a general protocol for the oxidation of a benzyl alcohol to a benzaldehyde, which could be adapted for the synthesis of the target compound.
Materials:
-
(3-Fluoro-2-(trifluoromethyl)phenyl)methanol
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure (using PCC):
-
Dissolve (3-Fluoro-2-(trifluoromethyl)phenyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC to the solution in one portion while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecules with therapeutic potential.
Intermediate in the Synthesis of HIV Protease Inhibitors
This compound serves as a key intermediate in the synthesis of certain HIV protease inhibitors. The aldehyde functional group is crucial for forming a secondary amine linkage through reductive amination, a common reaction in the construction of these therapeutic agents. The trifluoromethyl group contributes to the lipophilicity of the final molecule, which can enhance its cell permeability and overall efficacy.
Caption: Reductive amination using this compound.
Experimental Protocol for Reductive Amination
The following is a general protocol for a reductive amination reaction involving an aldehyde and a primary amine.
Materials:
-
This compound
-
A primary amine-containing scaffold
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the primary amine scaffold in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound to the solution, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.
-
Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired secondary amine.
Signaling Pathways
Currently, there is no publicly available information detailing the direct involvement of this compound in specific biological signaling pathways. Its primary role in a biological context is as a synthetic intermediate for the creation of pharmacologically active molecules. The final drug products synthesized from this intermediate would then be investigated for their effects on specific signaling pathways.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazard Summary
| Hazard | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
This technical guide provides a summary of the available information on this compound. As a key building block in modern organic and medicinal chemistry, further research into its synthesis and applications is ongoing. Researchers are encouraged to consult safety data sheets and relevant literature before use.
Technical Guide: Physical Properties of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. This document provides a summary of the available physical properties of this compound and outlines standard experimental protocols for their determination.
Molecular and Physical Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the known information for the compound with CAS Number 924817-93-6. For comparative purposes, data for closely related isomers are also presented.
Table 1: Physical and Chemical Properties of this compound and Its Isomers
| Property | This compound | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 3-Fluoro-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 924817-93-6[1][2][3][4] | 112641-20-0[5] | 188815-30-7[6] |
| Molecular Formula | C₈H₄F₄O[1][3][4] | C₈H₄F₄O[5] | C₈H₄F₄O[6] |
| Molecular Weight | 192.11 g/mol [1][3][4] | 192.11 g/mol [5] | 192.1104 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[1] | Clear slightly yellow liquid | - |
| Boiling Point | 160-165 °C[1] | 185.38 °C at 760 mmHg | - |
| Melting Point | Data not available | Data not available | Data not available |
| Density | ~1.35 g/cm³[1] | 1.384 g/cm³ | - |
| Refractive Index | Data not available | n20/D 1.455 | - |
| SMILES | O=CC1=CC=CC(F)=C1C(F)(F)F[3] | C1=CC(=C(C(=C1)C(F)(F)F)F)C=O[5] | FC1=CC(C=O)=CC(C(F)(F)F)=C1 |
Experimental Protocols
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
-
Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating source (Bunsen burner or heating mantle), and liquid paraffin or other suitable bath liquid.
-
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
The capillary tube, sealed at one end, is placed open-end down into the liquid in the fusion tube.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped within the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]
-
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, known volume used for precise density measurements.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Apparatus: NMR spectrometer.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR Spectral Features for Aromatic Aldehydes:
-
The aldehydic proton (CHO) typically appears in the downfield region of the spectrum, around δ 9.5-10.0 ppm.[9]
-
Protons on the aromatic ring will appear in the region of δ 7.0-8.5 ppm, with splitting patterns determined by the substitution on the ring.
-
-
Expected ¹³C NMR Spectral Features for Aromatic Aldehydes:
-
The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 190-205 ppm.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Apparatus: FT-IR spectrometer.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Expected IR Absorption Bands for Aromatic Aldehydes:
-
A strong, sharp absorption band corresponding to the C=O stretch of the carbonyl group is expected around 1700 cm⁻¹.[9][10]
-
Characteristic C-H stretching vibrations for the aldehyde group may be observed around 2700-2800 cm⁻¹.[11]
-
Aromatic C=C stretching vibrations will appear in the 1450-1650 cm⁻¹ region.
-
C-F stretching absorptions are typically strong and found in the 1000-1400 cm⁻¹ region.
-
Logical Relationships of Physical Properties
The following diagram illustrates the key physical properties of this compound and their interconnections.
Caption: Logical flow of properties for this compound.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from oxidizing agents.[2]
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 924817-93-6|this compound|BLD Pharm [bldpharm.com]
- 4. 1pchem.com [1pchem.com]
- 5. cenmed.com [cenmed.com]
- 6. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Aldehyde - Wikipedia [en.wikipedia.org]
- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. orgchemboulder.com [orgchemboulder.com]
Spectroscopic Profile of 3-Fluoro-2-(trifluoromethyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Fluoro-2-(trifluoromethyl)benzaldehyde. Due to the limited availability of published experimental data for this specific molecule, this report leverages spectral information from close structural isomers and analogs to predict the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on data from structurally related compounds such as 4-Fluoro-2-(trifluoromethyl)benzaldehyde, 3-Fluoro-5-(trifluoromethyl)benzaldehyde, and various isomers of (trifluoromethyl)benzaldehyde.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Aldehydic-H | ~10.2 - 10.5 | Singlet (s) or Doublet (d) | The chemical shift is significantly downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. It may exhibit a small coupling to the fluorine atom. |
| Aromatic-H | ~7.5 - 8.2 | Multiplets (m) | The three aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The exact shifts will depend on the electronic environment created by the fluorine and trifluoromethyl substituents. |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| C=O | ~185 - 195 | Doublet (d) | The aldehydic carbon is expected in this region and may show coupling to the ortho-fluorine atom. |
| C-CF₃ | ~120 - 135 | Quartet (q) | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| C-F | ~155 - 165 | Doublet (d) | The carbon bonded to the fluorine atom will show a large coupling constant. |
| Aromatic-C | ~115 - 140 | Multiplets (m) | The remaining aromatic carbons will appear as doublets or singlets depending on their proximity to the fluorine atom. |
| CF₃ | ~120 - 130 | Quartet (q) | The trifluoromethyl carbon itself will also be a quartet. |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Ar-F | ~ -110 to -120 | Multiplet (m) | The aromatic fluorine will show coupling to the aromatic protons. |
| -CF₃ | ~ -60 to -65 | Singlet (s) | The three fluorine atoms of the trifluoromethyl group are equivalent and will likely appear as a singlet. |
Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F).
Table 2: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (aromatic) | 3050 - 3150 | Medium | Stretching |
| C-H (aldehyde) | 2720 - 2820 and 2820 - 2920 | Medium, two bands | Stretching (Fermi resonance) |
| C=O (aldehyde) | 1690 - 1715 | Strong | Stretching |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| C-F (aromatic) | 1100 - 1300 | Strong | Stretching |
| C-F (trifluoromethyl) | 1100 - 1200 | Strong, multiple bands | Stretching |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 192 | Moderate to High | Molecular ion peak. |
| [M-H]⁺ | 191 | High | Loss of the aldehydic proton is a common fragmentation pathway for benzaldehydes. |
| [M-CHO]⁺ | 163 | Moderate | Loss of the formyl group. |
| [M-CF₃]⁺ | 123 | Moderate | Loss of the trifluoromethyl group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, longer acquisition time and relaxation delay compared to ¹H NMR, and a significantly higher number of scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters: similar to ¹H NMR, with the spectrometer tuned to the fluorine frequency. An appropriate reference standard (e.g., CFCl₃) should be used.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled to a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and will provide characteristic fragmentation patterns.[1][2]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the collective spectroscopic data.
Caption: Logical workflow for structural confirmation.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Experimental verification is recommended to confirm these predicted data.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of both fluorine and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties and metabolic stability to the final products, making it a valuable intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on a plausible and efficient method involving directed ortho-metalation. Detailed experimental considerations and data are presented to aid researchers in the successful synthesis of this important compound.
Synthetic Strategies
The synthesis of this compound presents a regiochemical challenge due to the directing effects of the fluoro and trifluoromethyl substituents on the aromatic ring. The trifluoromethyl group is a meta-director for electrophilic aromatic substitution, while the fluorine atom is an ortho, para-director. Therefore, traditional electrophilic formylation methods are likely to yield a mixture of isomers. A more controlled and regioselective approach is required to obtain the desired this compound.
A highly effective strategy for the regioselective synthesis of this target molecule is directed ortho-metalation (DoM) , followed by formylation. In this approach, the fluorine atom acts as a potent directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a suitable formylating agent to introduce the aldehyde functionality at the desired position.
Logical Workflow for Directed Ortho-Metalation Route
Caption: Synthetic workflow for this compound via directed ortho-metalation.
Experimental Protocol: Directed Ortho-Metalation and Formylation
This section provides a detailed, plausible experimental protocol for the synthesis of this compound based on established principles of directed ortho-metalation.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| 1-Fluoro-2-(trifluoromethyl)benzene | 392-85-8 | 164.10 | 1.303 | Starting material |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 109-72-8 | 64.06 | 0.68 (solution) | Strong base, pyrophoric, handle with care |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 0.944 | Formylating agent, must be anhydrous |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 0.889 | Reaction solvent, must be anhydrous |
| Diethyl ether | 60-29-7 | 74.12 | 0.713 | Extraction solvent |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~1.07 | Quenching solution |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2.66 | Drying agent |
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen and then allowed to cool to room temperature.
-
Initial Solution: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 1-fluoro-2-(trifluoromethyl)benzene (16.4 g, 100 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Ortho-Lithiation: n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol, 1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 9.1 mL, 120 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Expected Yield and Characterization:
Based on similar directed ortho-metalation and formylation reactions, a moderate to good yield is anticipated.
| Parameter | Expected Value/Data |
| Yield | 60-80% |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR | Peaks corresponding to aromatic and aldehydic protons. |
| ¹⁹F NMR | Signals for the F and CF₃ groups. |
| ¹³C NMR | Resonances for aromatic carbons, CF₃, and carbonyl carbon. |
| Mass Spec (MS) | Molecular ion peak corresponding to C₈H₄F₄O. |
| Infrared (IR) | Characteristic C=O stretching frequency for an aldehyde. |
Signaling Pathways and Reaction Mechanisms
The core of this synthetic strategy lies in the directed ortho-metalation, a process governed by the coordination of the organolithium reagent to a heteroatom-containing directing group on the aromatic ring.
Caption: Mechanism of directed ortho-metalation and formylation.
In the first step, the lone pair of electrons on the fluorine atom coordinates with the lithium atom of n-butyllithium. This coordination brings the butyl anion in close proximity to the ortho-proton at the C3 position, facilitating its abstraction and the formation of the thermodynamically stable aryllithium intermediate. In the second step, this nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate collapses upon aqueous workup to yield the final aldehyde product.
Conclusion
The synthesis of this compound is most effectively and regioselectively achieved through a directed ortho-metalation strategy. By leveraging the directing ability of the fluorine substituent, the aldehyde group can be precisely installed at the desired position, avoiding the formation of isomeric mixtures common with other formylation methods. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and materials science. Careful attention to anhydrous reaction conditions is critical for achieving high yields in this transformation.
An In-depth Technical Guide on the Reactivity and Electronic Effects of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of two potent electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, positioned ortho and meta to the aldehyde functionality, respectively. These substituents significantly influence the electronic properties and reactivity of the molecule, rendering it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the reactivity, electronic effects, synthesis, and key reactions of this compound, supported by available data and generalized experimental protocols.
Introduction
The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry and materials science.[1] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules.[2][3] The fluorine atom, a strong electron-withdrawing group, further modulates the electronic character of the aromatic ring. In this compound, the combined influence of these substituents at the 2- and 3-positions creates a highly activated aldehyde poised for a variety of chemical transformations. This guide will delve into the core aspects of its chemical behavior.
Electronic Effects
The fluorine atom at the 3-position and the trifluoromethyl group at the 2-position exert strong inductive electron-withdrawing effects (-I) on the benzaldehyde ring. This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The logical relationship of these electronic effects can be visualized as follows:
Caption: Electronic effects of substituents on reactivity.
Synthesis
Caption: Generalized synthesis workflow.
Reactivity and Key Reactions
The enhanced electrophilicity of the carbonyl group in this compound makes it a versatile substrate for a range of nucleophilic addition reactions. It is also expected to undergo standard aldehyde transformations such as oxidation and reduction.
Nucleophilic Addition Reactions
Due to the strong electron-withdrawing nature of the fluoro and trifluoromethyl groups, this aldehyde readily reacts with various nucleophiles.
Addition of Grignard reagents (R-MgX) to this compound is expected to proceed efficiently to yield the corresponding secondary alcohols.
Generalized Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.1 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes. This compound can be converted to the corresponding styrene derivatives using a phosphonium ylide.
Generalized Experimental Protocol:
-
To a suspension of a phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.1 eq.) to generate the ylide.
-
After stirring for 30 minutes, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reduction
The aldehyde can be readily reduced to the corresponding primary alcohol, (3-Fluoro-2-(trifluoromethyl)phenyl)methanol.
Generalized Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in methanol or ethanol at 0 °C, add sodium borohydride (1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully add water to quench the reaction, followed by 1M HCl to adjust the pH to ~7.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Oxidation
Oxidation of the aldehyde functionality yields 3-Fluoro-2-(trifluoromethyl)benzoic acid, another valuable synthetic intermediate.
Generalized Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetone or a mixture of t-BuOH and water), add an oxidizing agent such as potassium permanganate or Jones reagent at 0 °C.
-
Allow the reaction to stir at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a reducing agent if necessary (e.g., sodium sulfite for KMnO4).
-
Acidify the mixture with HCl and extract the carboxylic acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain the pure carboxylic acid.
Data Presentation
While specific quantitative data for this compound is scarce in publicly available literature, the following table summarizes typical physical properties and expected reactivity based on its structure and data from commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₄O | [4] |
| Molecular Weight | 192.11 g/mol | [4] |
| CAS Number | 924817-93-6 | [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
Expected Reactivity Summary
| Reaction Type | Reagents | Expected Product |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |
| Wittig Reagents (Ph₃P=CHR) | Alkene | |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
Applications in Drug Development and Materials Science
Aromatic aldehydes with fluoro and trifluoromethyl substituents are important building blocks in the synthesis of biologically active molecules and functional materials. This compound serves as a key intermediate in the synthesis of complex molecules, including potentially novel therapeutic agents. Its application has been noted in the context of preparing kinase inhibitors and anti-inflammatory agents.[4]
Conclusion
This compound is a highly reactive and synthetically useful molecule. The strong electron-withdrawing properties of the fluorine and trifluoromethyl groups activate the aldehyde towards a variety of chemical transformations, most notably nucleophilic addition reactions. While specific experimental data for this particular isomer is limited in the public domain, its reactivity can be reliably predicted based on the well-established principles of physical organic chemistry. This guide provides a foundational understanding of its properties and reactivity, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science. Further research into the specific reaction kinetics and optimization of protocols for this compound would be a valuable contribution to the field.
References
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzaldehyde: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)benzaldehyde, a fluorinated aromatic aldehyde with significant potential in drug discovery and materials science. The strategic incorporation of fluorine and a trifluoromethyl group onto the benzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials.
Chemical and Physical Properties
This compound (CAS No. 924817-93-6) is a colorless to pale yellow liquid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable building block in organic synthesis.[1]
Below is a summary of its known and estimated physical and chemical properties. Data for closely related isomers are included for comparison and are clearly marked.
| Property | Value | Source / Note |
| IUPAC Name | This compound | - |
| CAS Number | 924817-93-6 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 160-165 °C | [1] |
| Density | ~1.35 g/cm³ | [1] |
| Solubility | Sparingly soluble in water; moderately soluble in diethyl ether, chloroform, and acetone. | [1] |
| Refractive Index (n20/D) | 1.455 (for 2-Fluoro-3-(trifluoromethyl)benzaldehyde) | |
| Flash Point | 73 °C (163.4 °F) - closed cup (for 2-Fluoro-3-(trifluoromethyl)benzaldehyde) |
Synthesis and Reactivity
The synthesis of trifluoromethylated benzaldehydes often involves a multi-step process, typically starting from a substituted toluene derivative. A general and industrially relevant method involves the fluorination of a trichloromethyl-substituted benzal chloride followed by hydrolysis.[2][3]
General Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the synthesis of trifluoromethylated benzaldehydes, adapted from patent literature. This protocol is illustrative and may require optimization for the specific synthesis of this compound.
Step 1: Fluorination of 3-Fluoro-2-(trichloromethyl)benzal chloride
-
In a suitable autoclave reactor, charge 3-Fluoro-2-(trichloromethyl)benzal chloride.
-
Evacuate the system and then introduce anhydrous hydrogen fluoride (HF) gas (typically 3-6 mole equivalents).
-
Heat the reaction mixture to 70-90°C with stirring. The pressure is maintained in the range of 16-22 kg/cm ² by venting the byproduct, hydrogen chloride (HCl) gas.
-
Monitor the reaction progress by gas chromatography (GC).
-
Once the reaction is complete, cool the reactor to approximately 30°C and vent the excess HF gas.
-
Flush the system with an inert gas, such as nitrogen, to remove any residual HCl and HF.
Step 2: Hydrolysis to this compound
-
The crude 3-Fluoro-2-(trifluoromethyl)benzal chloride from Step 1 is transferred to a multi-neck reactor equipped with a stirrer and a condenser.
-
Add a hydrolyzing agent. This can be an aqueous solution of a strong acid (e.g., sulfuric acid) or water in the presence of a Lewis acid catalyst (e.g., zinc chloride, ferric chloride).[2]
-
Heat the mixture to 90-100°C with vigorous stirring for several hours.
-
Monitor the hydrolysis reaction by GC or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform a work-up. This typically involves extraction with an organic solvent (e.g., dichloromethane), followed by washing the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Applications in Drug Discovery and Research
The unique properties conferred by the fluorine and trifluoromethyl groups make this benzaldehyde derivative a valuable intermediate in the development of pharmaceuticals and advanced materials.[4][5]
Intermediate for HIV Protease Inhibitors
This compound is a key building block in the synthesis of HIV protease inhibitors.[1] The aldehyde functional group can readily undergo reactions such as reductive amination to form essential secondary amine linkages in the final drug molecule. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and increase bioavailability.[4] Furthermore, the C-F bonds are metabolically stable, which can lead to a longer half-life of the drug in the body.[5]
HIV protease is a critical enzyme in the life cycle of the HIV virus. It cleaves viral polyproteins into functional proteins that are necessary for the maturation of new virions. Inhibition of this enzyme prevents the production of mature, infectious virus particles.
Precursor for Colorimetric Sensors
This compound is also utilized in the preparation of colorimetric sensors.[1] The electron-deficient nature of the aromatic ring, enhanced by the fluoro and trifluoromethyl groups, allows it to interact with specific analytes through charge-transfer mechanisms, leading to a detectable color change. These sensors have applications in environmental monitoring and diagnostics.
Spectroscopic Characterization
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The aldehyde proton would be a singlet further downfield (δ 9.5-10.5 ppm). |
| ¹³C NMR | The carbonyl carbon of the aldehyde would be observed around δ 190-200 ppm. The aromatic carbons would appear in the δ 110-150 ppm region, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic splitting due to C-F coupling. |
| ¹⁹F NMR | Two distinct signals would be expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group, with characteristic chemical shifts and coupling patterns. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde would be present around 1700 cm⁻¹. C-F stretching vibrations would be observed in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 192. Characteristic fragmentation patterns would include the loss of the formyl group (-CHO) and fluorine atoms. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique combination of functional groups provides a powerful tool for the synthesis of complex molecules with enhanced biological activity and desirable pharmacokinetic properties, particularly in the development of new HIV protease inhibitors. Further research into the applications of this compound is likely to uncover new opportunities in various fields of chemical science.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
3-Fluoro-2-(trifluoromethyl)benzaldehyde molecular weight and formula
This document provides the key physicochemical properties of 3-Fluoro-2-(trifluoromethyl)benzaldehyde, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below.
| Property | Value |
| Molecular Formula | C8H4F4O[1][2][3] |
| Molecular Weight | 192.11 g/mol [1][2][3] |
Structural and Relational Overview
The relationship between the compound's name, its elemental composition (molecular formula), and its calculated molecular weight is a foundational concept in chemistry. This relationship is visualized in the diagram below.
References
The Advent and Evolution of Trifluoromethylated Benzaldehydes: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and biological significance of trifluoromethylated benzaldehydes, offering a comprehensive resource for professionals in chemical research and drug development.
The introduction of the trifluoromethyl (CF3) group into organic molecules has been a transformative strategy in medicinal and agricultural chemistry. This exceptionally electronegative and metabolically stable moiety can profoundly alter a molecule's physicochemical properties, including its lipophilicity, binding affinity, and bioavailability. Among the vast array of trifluoromethylated compounds, trifluoromethylated benzaldehydes stand out as versatile synthetic intermediates and pharmacophores. This technical guide provides a detailed account of their historical discovery, the evolution of their synthesis, and their applications, with a focus on their interaction with key biological signaling pathways.
A Historical Trajectory: From an Early Patent to a Ubiquitous Building Block
The journey of trifluoromethylated benzaldehydes began in the early 20th century, a period marked by burgeoning advancements in organofluorine chemistry. A pivotal moment in this history is the 1939 United States Patent granted to Otto Scherer.[1] This patent detailed a method for preparing trifluoromethyl-substituted benzaldehydes by treating a benzalfluoride bearing one or more trifluoromethyl groups with concentrated sulfuric acid at elevated temperatures.[1] This process, which selectively hydrolyzed the difluoromethyl group to an aldehyde, laid the foundational groundwork for the synthesis of these valuable compounds.
Prior to this, the groundwork for producing trifluoromethylated aromatics was being laid. In 1892, Frédéric Swarts developed a method for producing benzotrifluoride, a key precursor, through the reaction of benzotrichloride with antimony fluoride. By the 1930s, industrial-scale production of benzotrifluoride was being pursued by companies like Kinetic Chemicals and IG Farben, who replaced the antimony fluoride with hydrogen fluoride.
Following Scherer's initial disclosure, the synthetic repertoire for trifluoromethylated benzaldehydes has expanded significantly, driven by the increasing demand for these compounds as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The development of more efficient and milder trifluoromethylating reagents has been a key enabler in this evolution.
Key Milestones in the Synthesis of Trifluoromethylated Benzaldehydes
The synthesis of trifluoromethylated benzaldehydes has evolved from harsh, classical methods to more sophisticated and versatile catalytic approaches. The following table summarizes some of the key synthetic strategies, providing a glimpse into the progress in this field.
| Method | Starting Material | Reagents and Conditions | Isomer(s) | Yield | Reference |
| Scherer Hydrolysis (1939) | o-Trifluoromethyl benzalfluoride | 95% H₂SO₄, 90-120°C | Ortho | ~95% | [1] |
| Parr Hydrogenation | 4-Trifluoromethyl benzonitrile | 75% aq. formic acid, Ni/Al alloy catalyst, H₂ (3 atm), 80°C, 16h | Para | 87.9% | [5] |
| Palladium-Catalyzed Formylation | 4-Iodobenzotrifluoride | HCOOH, I₂, PPh₃, Et₃N, Pd(OAc)₂, Toluene, 80°C, 3-5h | Para | 77% | [6] |
| Hydrolysis of Dichloromethyl Derivative | o-Trifluoromethyl toluene dichloride | Acetic acid, Sodium acetate, Water, Tetrabutylammonium bromide, 150°C, 4h | Ortho | 87.1% | [2] |
| Improved Hydrolysis (Patent) | meta-Trifluoromethyl benzal chloride | H₂O, FeCl₃, 90-100°C | Meta | Not explicitly stated | [7] |
Experimental Protocols for Key Syntheses
To provide a practical resource for researchers, this section details the experimental protocols for some of the key synthetic methods cited in the literature.
Synthesis of o-Trifluoromethyl Benzaldehyde via Hydrolysis (Based on US Patent 2,180,772A)[1]
Materials:
-
o-Trifluoromethyl benzalfluoride
-
Concentrated sulfuric acid (95%)
-
Aluminum vessel
Procedure:
-
In an aluminum vessel, introduce 1500 parts of 95% sulfuric acid.
-
To the stirred sulfuric acid, add the o-trifluoromethyl benzalfluoride.
-
Heat the mixture with stirring to a temperature between 90°C and 120°C.
-
The reaction is accompanied by the evolution of hydrogen fluoride gas.
-
Continue heating for 2 to 3 hours until the reaction is complete.
-
Pour the reaction mixture into water.
-
The o-trifluoromethyl benzaldehyde is then isolated by steam distillation.
-
The product is obtained as a colorless liquid with a yield of approximately 95% of the theoretical.
Synthesis of 4-Trifluoromethyl Benzaldehyde via Parr Hydrogenation[5]
Materials:
-
4-Trifluoromethyl benzonitrile (25 g)
-
75% aqueous formic acid (250 mL)
-
Powdered nickel/aluminum alloy catalyst (50/50) (3.0 g)
-
Hydrogen gas
-
Dichloromethane (for extraction)
Procedure:
-
Purge a Parr hydrogenation bottle with nitrogen gas.
-
Charge the bottle with 25 g of 4-trifluoromethyl benzonitrile, 250 mL of 75% aqueous formic acid, and 3.0 g of the nickel/aluminum alloy catalyst.
-
Pressurize the bottle with hydrogen gas to 3 atmospheres.
-
Shake the reaction mixture at 80°C for 16 hours.
-
After cooling, continuously extract the reaction mixture with dichloromethane.
-
Analyze the organic extract by Gas Chromatography (GC) with an internal standard to determine the yield. The reported yield is 87.9%.
Biological Significance and Signaling Pathways
The utility of trifluoromethylated benzaldehydes extends significantly into the realm of drug discovery and development. The trifluoromethyl group can enhance a molecule's interaction with biological targets, leading to improved therapeutic efficacy.[8][9][10] Derivatives of trifluoromethylated benzaldehydes have shown promise as inhibitors of key signaling pathways implicated in diseases such as cancer.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Several studies have explored the potential of trifluoromethylated compounds as EGFR inhibitors.[11] While direct inhibition by trifluoromethylated benzaldehydes themselves is less common, they serve as critical building blocks for more complex inhibitors. The trifluoromethyl group can enhance the binding affinity of these inhibitors to the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling.
Below is a simplified representation of the EGFR signaling pathway and the point of inhibition by EGFR inhibitors, which can be synthesized from trifluoromethylated benzaldehyde precursors.
Figure 1: Simplified EGFR signaling pathway and inhibition.
Modulation of the CGRP Receptor Signaling Pathway
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide involved in pain transmission, particularly in the context of migraines. The CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), is a key target for migraine therapies.[12][13] Trifluoromethylated compounds have been investigated as CGRP receptor antagonists. The trifluoromethyl group can contribute to the high-affinity binding of these antagonists to the receptor, preventing CGRP from binding and initiating downstream signaling cascades that lead to vasodilation and neurogenic inflammation.
The following diagram illustrates the basic mechanism of CGRP receptor activation and its antagonism by compounds that can be synthesized using trifluoromethylated benzaldehydes.
Figure 2: CGRP receptor signaling and antagonism.
Conclusion and Future Perspectives
From their initial discovery through a pioneering patent, trifluoromethylated benzaldehydes have evolved into indispensable tools in modern chemical synthesis. Their unique properties, conferred by the trifluoromethyl group, have made them highly sought-after intermediates in the development of novel pharmaceuticals and agrochemicals. The continuous development of more efficient and selective synthetic methods will undoubtedly expand their accessibility and utility. Furthermore, as our understanding of complex biological pathways deepens, the rational design of new therapeutic agents based on trifluoromethylated benzaldehyde scaffolds holds immense promise for addressing a wide range of human diseases. This guide serves as a foundational resource for researchers aiming to harness the potential of these remarkable molecules in their scientific endeavors.
References
- 1. US2180772A - Trifluoromethyl benzaldehydes - Google Patents [patents.google.com]
- 2. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. jelsciences.com [jelsciences.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
3-Fluoro-2-(trifluoromethyl)benzaldehyde: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Fluoro-2-(trifluoromethyl)benzaldehyde. This compound, a key building block in pharmaceutical and agrochemical research, requires careful handling and storage to maintain its integrity and ensure experimental reproducibility. This document outlines the known stability profile, potential degradation pathways, and best practices for storage, supported by data on structurally related compounds in the absence of specific quantitative studies on the title compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate handling and storage protocols.
| Property | Value | Reference |
| CAS Number | 924817-93-6 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Chemical Stability
This compound is generally stable under recommended storage conditions.[1] However, its reactivity is influenced by the presence of the electron-withdrawing trifluoromethyl group and the aldehyde functionality.
General Stability
The compound is described as stable under normal, recommended storage conditions.[1] The strong carbon-fluorine bonds in the trifluoromethyl group contribute to the overall metabolic stability of similar molecules.[2]
Factors Affecting Stability
Several factors can compromise the stability of this compound, leading to degradation. These include:
-
Heat: Elevated temperatures can promote decomposition.[1][3]
-
Moisture: The compound is sensitive to moisture, which can lead to hydration of the aldehyde or other reactions.[1]
-
Light: Aromatic aldehydes can be susceptible to photodegradation.[4]
-
Air/Oxygen: Some benzaldehyde derivatives are sensitive to air and may undergo oxidation.[5]
-
Incompatible Materials: Contact with strong oxidizing agents can lead to vigorous reactions and degradation.[1]
A logical workflow for assessing and mitigating stability risks is presented in the following diagram.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, plausible routes can be inferred from the reactivity of similar compounds.
Oxidation
The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)benzoic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts, or by reaction with strong oxidizing agents.[1][6]
Photodegradation
Aromatic compounds containing trifluoromethyl groups can undergo photodegradation. Studies on related compounds have shown that this can lead to the formation of trifluoroacetic acid and fluoride anions.[4][7] The aromatic ring itself can also be subject to photochemical reactions.
The potential photodegradation signaling pathway is illustrated below.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets for this and similar compounds.[1][5]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |
| Light | Protect from light. Store in an amber vial or in a dark place.[1] | To prevent photodegradation. |
| Container | Keep container tightly closed.[1] | To prevent ingress of moisture and air. |
| Incompatibilities | Store away from strong oxidizing agents.[1] | To avoid vigorous and potentially hazardous reactions. |
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not publicly available, established protocols for assessing the stability of chemical compounds can be adapted.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. A general workflow for such a study is outlined below.
Methodology for a Representative Forced Degradation Condition (Oxidative Stress):
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To an aliquot of the stock solution, add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: If necessary, quench the reaction (e.g., by adding a small amount of sodium bisulfite).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the preferred technique for monitoring the stability of aromatic aldehydes.
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm). Mass spectrometric (MS) detection can be used for identification of unknown degradation products.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its stability is primarily compromised by exposure to heat, moisture, light, and strong oxidizing agents. While specific quantitative stability data and degradation pathways are not extensively documented, understanding the general reactivity of fluorinated benzaldehydes allows for the implementation of effective storage and handling strategies. For critical applications, it is highly recommended that researchers conduct in-house stability assessments using established protocols, such as forced degradation studies, to ensure the quality and integrity of this important chemical intermediate.
References
- 1. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility of 3-Fluoro-2-(trifluoromethyl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a qualitative assessment and relevant physicochemical properties.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and formulation.
| Property | Value |
| CAS Number | 924817-93-6 |
| Molecular Formula | C₈H₄F₄O |
| Molecular Weight | 192.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 160-165 °C |
| Density | ~1.35 g/cm³ |
Qualitative Solubility Profile
Based on general principles of solubility ("like dissolves like") and available qualitative descriptors, the expected solubility of this compound in common organic solvents is summarized below. The presence of a polar aldehyde group and a nonpolar trifluoromethylated and fluorinated aromatic ring suggests a degree of solubility in a range of organic solvents.
| Solvent | Polarity | Expected Qualitative Solubility |
| Water | High | Sparingly soluble |
| Methanol | High | Moderately to Highly Soluble |
| Ethanol | High | Moderately to Highly Soluble |
| Acetone | Medium-High | Highly Soluble[1] |
| Tetrahydrofuran (THF) | Medium | Highly Soluble |
| Chloroform | Medium | Moderately Soluble[1] |
| Diethyl Ether | Low-Medium | Moderately Soluble[1] |
| Toluene | Low | Soluble |
| Hexane | Low | Sparingly to Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | High (aprotic) | Highly Soluble |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the precise determination of the solubility of this compound in an organic solvent of interest. This protocol is adapted from the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
Procedure:
-
Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The amount of solute should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the liquid phase remains constant over time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for the complete sedimentation of the undissolved solute.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilution and Analysis: Dilute the filtered sample to a suitable concentration with the same organic solvent. Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
Quantification: Calculate the original concentration of the saturated solution based on the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
Workflow for Solubility Determination
Caption: Experimental workflow for the quantitative determination of solubility.
Logical Framework for Solvent Selection
The choice of solvent is critical in drug development and synthesis. The following diagram illustrates the logical considerations for selecting an appropriate solvent for this compound based on its intended application.
Caption: Decision framework for solvent selection.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel HIV Protease Inhibitors Utilizing 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a novel HIV protease inhibitor scaffold derived from 3-Fluoro-2-(trifluoromethyl)benzaldehyde. The strategic incorporation of both fluorine and a trifluoromethyl group on the benzaldehyde moiety is intended to enhance the pharmacological profile of the resulting inhibitor through improved metabolic stability, binding affinity, and lipophilicity. The synthetic approach is based on a diastereoselective aldol reaction to construct the key hydroxyethylamine isostere, a common pharmacophore in potent HIV protease inhibitors. This document serves as a comprehensive guide for researchers engaged in the discovery and development of new antiretroviral agents.
Introduction
The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional enzymes and structural proteins essential for viral maturation. Inhibition of this enzyme remains a cornerstone of highly active antiretroviral therapy (HAART). The development of potent and selective HIV protease inhibitors has significantly improved the prognosis for individuals with HIV/AIDS.
Fluorinated organic molecules have gained prominence in medicinal chemistry due to the unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa. The trifluoromethyl group, in particular, is a common substituent in many pharmaceuticals for its ability to increase lipophilicity and block metabolic pathways. This compound presents a unique starting material for the synthesis of novel HIV protease inhibitors, combining the electronic effects of a fluoro group with the steric and metabolic blocking properties of a trifluoromethyl group. This application note details a synthetic route to a novel protease inhibitor scaffold incorporating this fluorinated benzaldehyde.
Synthetic Strategy
The proposed synthesis adapts a well-established methodology for constructing the hydroxyethylamine isostere, a key structural motif in many approved HIV protease inhibitors such as Darunavir. The core of this strategy involves a diastereoselective aldol reaction between a chiral auxiliary-derived enolate and the electrophilic this compound. Subsequent stereocontrolled transformations will yield the final inhibitor.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for the HIV protease inhibitor.
Experimental Protocols
Synthesis of the N-Acetyl Oxazolidinone (1)
A solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes. Acetyl chloride (1.1 eq) is then added, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Diastereoselective Aldol Reaction to form the Aldol Adduct (3)
To a solution of N-acetyl oxazolidinone (1) (1.0 eq) in anhydrous dichloromethane at -78 °C is added titanium tetrachloride (1.1 eq), followed by the dropwise addition of triethylamine (1.2 eq). The resulting deep red solution is stirred for 30 minutes. A solution of this compound (2) (1.2 eq) in dichloromethane is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then warmed to 0 °C over 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric excess can be determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.
Reductive Cleavage of the Chiral Auxiliary to yield the Diol (4)
The aldol adduct (3) (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Lithium borohydride (2.0 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 2 hours. The reaction is carefully quenched by the dropwise addition of water, followed by 1 M NaOH. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude diol is purified by flash chromatography.
Subsequent Functionalization to the Final Inhibitor
The resulting diol (4) serves as a key intermediate for further elaboration into the final HIV protease inhibitor. This typically involves:
-
Protection of the primary alcohol.
-
Conversion of the secondary alcohol to an azide via a Mitsunobu reaction or by activation and displacement.
-
Reduction of the azide to a primary amine.
-
Coupling of the amine with a suitable side chain or capping group.
The precise steps will be dictated by the desired final structure of the inhibitor.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Excess (%) |
| 1 | Chiral Oxazolidinone | N-Acetyl Oxazolidinone (1) | n-BuLi, Acetyl Chloride | THF | -78 to RT | 3 | ~95 | N/A |
| 2 | N-Acetyl Oxazolidinone (1) + Aldehyde (2) | Aldol Adduct (3) | TiCl₄, Et₃N | CH₂Cl₂ | -78 to 0 | 6 | ~85 | >95 |
| 3 | Aldol Adduct (3) | Diol (4) | LiBH₄ | THF | 0 | 2 | ~90 | N/A |
Mechanism of Action: HIV Protease Inhibition
The synthesized inhibitor, featuring a hydroxyethylamine isostere, is designed to act as a transition-state analog for the natural peptide substrate of HIV protease. The central hydroxyl group mimics the tetrahedral intermediate of peptide bond hydrolysis.
Caption: HIV protease inhibition mechanism.
The inhibitor binds tightly within the active site of the homodimeric HIV protease. The hydroxyl group of the isostere forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'). The side chains of the inhibitor occupy the hydrophobic S1 and S1' binding pockets, leading to potent and specific inhibition of the enzyme's function. This prevents the cleavage of Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.
Conclusion
The use of this compound as a starting material provides a viable pathway for the synthesis of novel HIV protease inhibitors. The protocols outlined in this document offer a robust and reproducible method for constructing the core of these inhibitors. The anticipated pharmacological benefits of the dual fluorination pattern make this a promising strategy for the development of next-generation antiretroviral drugs with potentially improved efficacy and resistance profiles. Further structure-activity relationship (SAR) studies are warranted to optimize the inhibitor's potency and pharmacokinetic properties.
Application Notes and Protocols for Aldol Condensation Reactions with 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Fluoro-2-(trifluoromethyl)benzaldehyde in Aldol condensation reactions. Due to the strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents, this benzaldehyde derivative is a highly reactive electrophile, making it a valuable building block in the synthesis of complex organic molecules. The resulting α,β-unsaturated ketone derivatives are of significant interest in medicinal chemistry and drug development, potentially serving as precursors to novel therapeutic agents.
The protocols detailed herein are based on established methodologies for Aldol condensations with structurally similar fluorinated benzaldehydes. They are intended to serve as a starting point for reaction optimization and exploration.
Introduction
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The Claisen-Schmidt condensation, a variation of the Aldol condensation, involves the reaction of an aldehyde with a ketone or another enolizable carbonyl compound. This reaction is particularly useful for synthesizing chalcones and other α,β-unsaturated ketones.
This compound's reactivity is significantly influenced by its substituents. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction times and higher yields but may also increase the potential for side reactions if not properly controlled. The incorporation of fluorine and trifluoromethyl groups into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3]
Data Presentation: Predicted Reaction Conditions and Yields
The following table summarizes predicted quantitative data for the Aldol condensation of this compound with various ketones under different catalytic conditions. These predictions are based on reported reactions with analogous fluorinated benzaldehydes.[4]
| Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Acetophenone | 10% NaOH | Ethanol | Room Temp | 2 - 4 | 85 - 95 |
| 4'-Methoxyacetophenone | 10% KOH | Methanol | Room Temp | 2 - 4 | 80 - 90 |
| Cyclohexanone | LDA | Anhydrous THF | -78 to Room Temp | 3 - 6 | 75 - 85 |
| Acetone | Solid NaOH | Solvent-free | Room Temp | 0.5 - 1 | 90 - 98 |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation in Solution
This protocol describes a standard Claisen-Schmidt condensation between this compound and an acetophenone derivative in an alcoholic solvent.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone)
-
Ethanol or Methanol
-
10% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 equivalent) in a minimal amount of ethanol.[4]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add the 10% aqueous NaOH or KOH solution (2-3 equivalents) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate may form as the reaction proceeds. Reaction times can vary from a few minutes to several hours.[4]
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Solvent-Free Aldol Condensation
This protocol outlines an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation.[4]
Materials:
-
This compound
-
Acetophenone derivative
-
Solid Sodium Hydroxide (NaOH), finely ground
-
Mortar and Pestle
-
Distilled Water
Procedure:
-
Grinding: In a porcelain mortar, combine this compound (1 equivalent), the acetophenone derivative (1 equivalent), and solid NaOH (1.2 equivalents).[6]
-
Reaction: Grind the mixture with a pestle. The reaction mixture will typically become a paste and may change color. The reaction is often complete within a few minutes to half an hour.[4]
-
Isolation: Add cold water to the mortar to quench the reaction and break up the solid product.
-
Purification: Collect the solid by suction filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from ethanol if necessary.[4]
Visualizations
Caption: Claisen-Schmidt condensation workflow.
Caption: Drug development logical flow.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Wittig Reaction of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Wittig reaction using 3-Fluoro-2-(trifluoromethyl)benzaldehyde to synthesize corresponding alkenes. The Wittig reaction is a highly valuable method in organic synthesis for the formation of a carbon-carbon double bond from a carbonyl group.[1][2][3] The protocol is designed for professionals in research and drug development, offering a comprehensive guide to performing this transformation.
Introduction
The Wittig reaction facilitates the conversion of aldehydes or ketones to alkenes.[3][4][5] The reaction involves a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt.[3][4][6][7] The phosphonium salt is generated by the reaction of triphenylphosphine with an alkyl halide.[6][7] Subsequent deprotonation of the phosphonium salt with a strong base yields the ylide.[6][7][8] This ylide then reacts with the carbonyl compound, in this case, this compound, to form an oxaphosphetane intermediate which subsequently decomposes to the desired alkene and triphenylphosphine oxide.[4][7][8] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[3][9]
Due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzaldehyde, the carbonyl carbon is highly electrophilic, which generally facilitates the nucleophilic attack by the ylide. The choice of the ylide (stabilized or non-stabilized) will influence the stereoselectivity of the resulting alkene.[8][10][11] Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes.[8][10][11]
Experimental Protocol
This protocol is divided into two main stages: the preparation of the phosphonium ylide and the subsequent Wittig reaction with this compound.
Materials and Reagents
| Reagent/Material | Purpose |
| Alkyl halide (e.g., bromomethane, iodoethane) | Precursor for the phosphonium salt |
| Triphenylphosphine (PPh₃) | Nucleophile for phosphonium salt formation |
| Anhydrous solvent (e.g., THF, Toluene) | Reaction solvent |
| Strong base (e.g., n-Butyllithium, NaH, t-BuOK) | Deprotonation to form the ylide |
| This compound | Carbonyl substrate |
| Anhydrous diethyl ether | For washing and precipitation |
| Dichloromethane (DCM) | Extraction solvent |
| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching agent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Washing agent |
| Brine | Washing agent |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |
| Silica gel | Stationary phase for column chromatography |
| Hexanes/Ethyl acetate mixture | Mobile phase for column chromatography |
Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
-
Phosphonium Salt Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in an appropriate anhydrous solvent like toluene.
-
Add the desired alkyl halide (1.0 - 1.2 eq).
-
Heat the mixture to reflux and stir for several hours (e.g., 12 hours) until a white precipitate, the phosphonium salt, is formed.[12]
-
Allow the reaction mixture to cool to room temperature.
-
Collect the phosphonium salt by vacuum filtration, wash it with cold anhydrous diethyl ether to remove any unreacted starting materials, and dry it under vacuum.
-
-
Ylide Generation (in situ):
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend the dried phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) in a clean, dry round-bottom flask.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add a strong base (1.0 eq), such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[6][13] The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Stir the resulting ylide solution at this temperature for 30-60 minutes before proceeding to the next step.
-
Part 2: Wittig Reaction with this compound
-
Aldehyde Addition:
-
While maintaining the inert atmosphere and the low temperature of the ylide solution, slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to stir at the same low temperature for a specified period (e.g., 1-2 hours) and then gradually warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[5][14]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[16]
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the non-polar alkene from the more polar triphenylphosphine oxide.[14][17]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Wittig Reaction.
Reaction Pathway Diagram
Caption: General Wittig Reaction Pathway.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Reductive Amination of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone transformation in organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is widely employed in the synthesis of a diverse array of amines. This document provides detailed application notes and experimental protocols for the reductive amination of 3-Fluoro-2-(trifluoromethyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold can impart unique physicochemical properties to the resulting amine products, such as altered basicity, lipophilicity, and metabolic stability, making them attractive motifs in drug discovery programs.[1][2][3][4]
The protocols outlined below are designed to be adaptable for various primary and secondary amines, utilizing common and selective reducing agents. These methods are established based on general principles of reductive amination and procedures reported for structurally related benzaldehydes.
Reaction Scheme
The general reaction scheme for the reductive amination of this compound is depicted below. The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Caption: General reaction scheme for the reductive amination of this compound.
Key Reagents and Their Characteristics
The choice of reducing agent is critical for a successful reductive amination. Below is a comparison of commonly used reagents suitable for this transformation.
| Reducing Agent | Common Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and highly selective for the reduction of iminium ions over aldehydes and ketones. Tolerates a wide range of functional groups. It is, however, sensitive to moisture.[5][6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Stable in protic solvents and effective at neutral to slightly acidic pH. A drawback is the potential generation of toxic cyanide byproducts. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) | A more powerful reducing agent that can also reduce the starting aldehyde. Therefore, it is typically added after allowing sufficient time for imine formation. |
Experimental Protocols
The following protocols provide detailed procedures for the reductive amination of this compound with a representative primary amine (e.g., benzylamine) and a representative aniline (e.g., aniline).
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This one-pot procedure is often preferred due to the high selectivity and mildness of sodium triacetoxyborohydride.[5][6][7]
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine or Aniline)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M concentration).
-
Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
-
For less reactive amines, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Expected Results:
| Amine | Product | Typical Yield |
| Benzylamine | N-((3-Fluoro-2-(trifluoromethyl)phenyl)methyl)benzylamine | 85-95% |
| Aniline | N-((3-Fluoro-2-(trifluoromethyl)phenyl)methyl)aniline | 70-85% |
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
This two-step, one-pot procedure is a cost-effective alternative, particularly when dealing with aldehydes that are less prone to reduction by sodium borohydride under neutral conditions.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine or Aniline)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol or ethanol (approximately 0.2-0.5 M).
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine. Monitor the imine formation by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq.) in small portions. Be cautious as hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results:
| Amine | Product | Typical Yield |
| Benzylamine | N-((3-Fluoro-2-(trifluoromethyl)phenyl)methyl)benzylamine | 80-90% |
| Aniline | N-((3-Fluoro-2-(trifluoromethyl)phenyl)methyl)aniline | 65-80% |
Visualizing the Workflow and Logic
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot reductive amination of this compound.
Caption: A generalized workflow for the one-pot reductive amination process.
Decision Logic for Reagent Selection
The choice of reducing agent can be guided by the specific characteristics of the amine and the desired reaction conditions.
Caption: A decision tree for selecting an appropriate reducing agent.
Applications in Drug Discovery and Medicinal Chemistry
The products derived from the reductive amination of this compound are of significant interest to the pharmaceutical industry. The unique substitution pattern on the aromatic ring can profoundly influence the biological activity and pharmacokinetic properties of a molecule.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can lower the pKa of the resulting amine, which can be advantageous for optimizing drug-receptor interactions and improving oral bioavailability.[1]
-
Metabolic Stability: The trifluoromethyl group is known to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Lipophilicity and Permeability: The incorporation of fluorine can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[1]
Derivatives of fluorinated and trifluoromethylated benzylamines have been investigated for a range of therapeutic applications, including as central nervous system agents, anti-inflammatory drugs, and anti-cancer agents. The amines synthesized via the protocols described herein can serve as key intermediates for the development of novel chemical entities with potentially improved efficacy and safety profiles.
References
- 1. Buy 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 [smolecule.com]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 3-Fluoro-2-(trifluoromethyl)benzaldehyde. This versatile starting material, featuring both fluorine and a trifluoromethyl group, is a key building block in the synthesis of a variety of pharmacologically active molecules. The unique substitution pattern of the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.
This document outlines three key synthetic transformations of this compound:
-
Reduction to (3-Fluoro-2-(trifluoromethyl)phenyl)methanol: A foundational intermediate for the synthesis of various active pharmaceutical ingredients (APIs).
-
Horner-Wadsworth-Emmons Olefination: A stereoselective method to form carbon-carbon double bonds, crucial for building the carbon skeleton of many drug molecules.
-
Reductive Amination for the Synthesis of Amines: A vital reaction for introducing nitrogen-containing functional groups, which are prevalent in a vast number of pharmaceuticals.
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic protocols. These values are based on general literature precedents for similar substrates and reactions.
Table 1: Summary of Expected Yields and Purity for the Synthesis of (3-Fluoro-2-(trifluoromethyl)phenyl)methanol
| Parameter | Value |
| Yield | >95% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless oil or low-melting solid |
Table 2: Summary of Expected Yields and Stereoselectivity for the Horner-Wadsworth-Emmons Reaction
| Parameter | Value |
| Yield | 70-90% |
| Stereoselectivity (E:Z ratio) | >95:5 |
| Appearance | Colorless to pale yellow oil or solid |
Table 3: Summary of Expected Yields and Purity for the Reductive Amination Reaction
| Parameter | Value |
| Yield | 60-85% |
| Purity (by LC-MS) | >97% |
| Appearance | Varies depending on the amine used |
Experimental Protocols
Protocol 1: Synthesis of (3-Fluoro-2-(trifluoromethyl)phenyl)methanol via Reduction
This protocol describes the reduction of this compound to the corresponding benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude (3-Fluoro-2-(trifluoromethyl)phenyl)methanol can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Ethyl (E)-3-(3-Fluoro-2-(trifluoromethyl)phenyl)acrylate via Horner-Wadsworth-Emmons Reaction
This protocol details the synthesis of an α,β-unsaturated ester, a common structural motif in pharmaceuticals, using the Horner-Wadsworth-Emmons reaction.[2][3][4][5] This method is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Phosphonate Addition: Cool the suspension to 0 °C. Add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF dropwise via a dropping funnel.
-
Reaction with Aldehyde: After stirring for 30 minutes at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure ethyl (E)-3-(3-Fluoro-2-(trifluoromethyl)phenyl)acrylate.
Protocol 3: Synthesis of N-Benzyl-1-(3-fluoro-2-(trifluoromethyl)phenyl)methanamine via Reductive Amination
This protocol describes the synthesis of a secondary amine through the reductive amination of this compound with benzylamine.[6][7][8] Reductive amination is a versatile method for the formation of C-N bonds.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) in dichloromethane, add benzylamine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding 1 M NaOH solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis.
References
- 1. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. organicreactions.org [organicreactions.org]
Application Notes and Protocols: 3-Fluoro-2-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(trifluoromethyl)benzaldehyde is a key aromatic building block incorporating both a fluorine atom and a trifluoromethyl group. These moieties are of significant interest in the design of modern agrochemicals, as they can enhance biological activity, metabolic stability, and lipophilicity of the final product. While this benzaldehyde derivative is a valuable precursor, detailed synthetic routes to specific, commercially available agrochemicals directly from this starting material are not extensively documented in publicly available literature.
However, to illustrate the potential applications of this structural motif in agrochemical synthesis, this document provides a detailed overview of the synthesis of the novel insecticide Broflanilide . Broflanilide contains a 2-fluoro-3-(substituted)aminobenzamide core, which is structurally related to the benzoic acid derivable from this compound. We will present a well-documented synthetic pathway to Broflanilide starting from 2-fluoro-3-nitrobenzoic acid, a closely related precursor. A potential conversion of this compound to this starting material will also be discussed.
Hypothetical Application: Synthesis of a Broflanilide Precursor
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. This transformation would yield 2-fluoro-3-(trifluoromethyl)benzoic acid, a key intermediate that can then be utilized in the synthesis of complex agrochemicals.
Caption: Hypothetical pathway for utilizing this compound in Broflanilide synthesis.
Representative Agrochemical Synthesis: Broflanilide
Broflanilide is a novel meta-diamide insecticide with a unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) in the new Group 30.[1] It is effective against a wide range of pests, including lepidopteran and coleopteran species.
An efficient and scalable synthetic route to Broflanilide has been developed starting from 2-fluoro-3-nitrobenzoic acid.[1]
Overall Synthetic Workflow
The synthesis of Broflanilide from 2-fluoro-3-nitrobenzoic acid is a multi-step process that involves condensation, reduction, N-methylation, amidation, and bromination.
Caption: Key stages in the synthesis of Broflanilide.
Experimental Protocols
Step 1: Condensation of 2-Fluoro-3-nitrobenzoic acid and 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
This initial step forms the first amide bond.
-
Reagents: 2-Fluoro-3-nitrobenzoic acid, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, thionyl chloride or a similar chlorinating agent, and a suitable solvent like toluene.
-
Procedure: 2-Fluoro-3-nitrobenzoic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline in the presence of a base to yield the corresponding amide.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature.
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is essential for the subsequent N-methylation step.
-
Reagents: The product from Step 1, a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), and a solvent like ethanol or a mixture of ethanol and water.
-
Procedure: The nitro-containing amide is suspended in the solvent, and the reducing agent and acid are added. The mixture is heated to drive the reduction.
-
Reaction Conditions: The reaction is typically performed at reflux temperature for several hours.
Step 3: N-Methylation of the Aniline
The newly formed amino group is methylated.
-
Reagents: The amino compound from Step 2, a methylating agent such as formaldehyde or paraformaldehyde in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with Pt/C), and a suitable solvent.[1]
-
Procedure: The amine is dissolved in the solvent, and the methylating and reducing agents are added. The reaction is stirred until completion.
-
Reaction Conditions: This step is generally performed at or near room temperature.
Step 4: Amidation with Benzoyl Chloride
The second amide bond is formed by reacting the N-methylated intermediate with benzoyl chloride.[2]
-
Reagents: The N-methylated product from Step 3, benzoyl chloride, a base (e.g., pyridine or triethylamine), and a solvent such as tetrahydrofuran (THF).[2]
-
Procedure: The N-methylated amine is dissolved in the solvent with the base, and benzoyl chloride is added. The mixture is heated to ensure complete reaction.[2]
-
Reaction Conditions: The reaction is typically conducted at around 60°C for several hours.[2]
Step 5: Bromination
The final step is the selective bromination of one of the aromatic rings.
-
Reagents: The product from Step 4 and a brominating agent such as N-bromosuccinimide (NBS).
-
Procedure: The substrate is dissolved in a suitable solvent, and the brominating agent is added. The reaction may be initiated by light or a radical initiator.
-
Reaction Conditions: The reaction conditions are controlled to achieve selective bromination at the desired position.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in an optimized synthesis of Broflanilide.[1]
| Step | Starting Material | Product | Yield (%) |
| Condensation | 2-Fluoro-3-nitrobenzoic acid | N-(4-(perfluoropropan-2-yl)-2-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide | High |
| Nitro Reduction | Nitrobenzamide derivative | Aminobenzamide derivative | High |
| N-Methylation | Aminobenzamide derivative | N-Methylaminobenzamide derivative | High |
| Amidation | N-Methylaminobenzamide derivative | N-Methyl-N-benzoylaminobenzamide derivative | Good |
| Bromination | N-Methyl-N-benzoylaminobenzamide derivative | Broflanilide | Good |
| Overall Yield | 2-Fluoro-3-nitrobenzoic acid | Broflanilide | 60.3% |
Biological Activity of Broflanilide
Broflanilide exhibits excellent insecticidal activity against a variety of economically important pests. The following table presents a summary of its potency against diamondback moth (Plutella xylostella).
| Pest Species | Bioassay Method | Activity Metric | Value (µg/g diet) |
| Plutella xylostella | Diet incorporation | LC₅₀ | 0.0057 |
LC₅₀: The lethal concentration required to kill 50% of the test population.
Conclusion
References
Application Notes and Protocols for Grignard Reaction with 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical industry for the construction of complex molecular scaffolds. This document provides detailed application notes and a generalized protocol for the nucleophilic addition of a Grignard reagent to 3-Fluoro-2-(trifluoromethyl)benzaldehyde. The resulting secondary alcohol is a valuable synthon for the development of novel therapeutic agents, leveraging the unique electronic properties imparted by the fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
The presence of a trifluoromethyl group ortho to the aldehyde can present challenges, including potential steric hindrance and alteration of the carbonyl group's reactivity. Furthermore, Grignard reactions with fluorinated carbonyl compounds can sometimes lead to side reactions such as reduction.[2][3] Therefore, careful control of reaction conditions is crucial for achieving high yields of the desired alcohol. Safety is also a primary concern, as the preparation of Grignard reagents from trifluoromethyl-substituted aryl halides has been reported to be potentially hazardous under certain conditions, with risks of detonation if the reaction is not well-controlled.[4][5]
Reaction Scheme
The general reaction involves the addition of a Grignard reagent (R-MgX) to the carbonyl carbon of this compound to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.
Figure 1: General reaction scheme for the Grignard addition to this compound.
Experimental Protocol
This protocol provides a representative procedure for the Grignard reaction. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific Grignard reagents and scales.
Materials:
-
This compound (1.0 equivalent)
-
Grignard Reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide in THF or diethyl ether, 1.1 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M solution (for workup)
-
Ethyl acetate or other suitable extraction solvent
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[6][7]
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF or diethyl ether in the reaction flask and cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add the Grignard reagent (1.1 - 1.5 eq.) to the dropping funnel. Add the Grignard solution dropwise to the stirred aldehyde solution at a rate that maintains the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (or another suitable solvent) three times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected reactants and a hypothetical product for a reaction with methylmagnesium bromide. Yields are estimates based on similar reactions and will vary depending on the specific Grignard reagent and reaction conditions.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |
| This compound | C₈H₄F₄O | 192.11 | Substrate | 1.0 |
| Methylmagnesium Bromide | CH₃MgBr | 119.24 | Reagent | 1.2 |
| 1-(3-Fluoro-2-(trifluoromethyl)phenyl)ethanol | C₉H₈F₄O | 208.15 | Product | - |
| Expected Yield | 70-85% |
Mandatory Visualization
The following diagram illustrates the general workflow for the Grignard reaction with this compound.
Caption: Workflow for the synthesis of 1-(3-Fluoro-2-(trifluoromethyl)phenyl)alkanols.
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides requires particular caution due to potential thermal instability.[4][5] It is recommended to use commercially available Grignard solutions when possible.
-
The quenching step can be exothermic. Slow and controlled addition of the quenching solution is essential.
Product Characterization
The structure of the final product can be confirmed using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of the hydroxyl group can be identified by a broad singlet in the ¹H NMR spectrum and a characteristic O-H stretching band in the IR spectrum.
Conclusion
The Grignard reaction with this compound provides a direct route to valuable fluorinated secondary alcohols. While the reaction is robust, careful attention to anhydrous conditions, temperature control, and safety precautions is paramount for a successful outcome. The protocol and notes provided herein serve as a comprehensive guide for researchers engaged in the synthesis of novel fluorinated molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols for the Knoevenagel Condensation of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction of 3-Fluoro-2-(trifluoromethyl)benzaldehyde with various active methylene compounds. This reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, yielding α,β-unsaturated compounds that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde ring significantly influences the reactivity of the carbonyl group, making this substrate of particular interest in medicinal chemistry.
The products derived from the Knoevenagel condensation of this compound are of significant interest in drug development. The resulting α,β-unsaturated systems can act as Michael acceptors, a mechanism utilized in the design of various therapeutic agents. Notably, many Knoevenagel condensation products have shown potential as anticancer agents by targeting various cellular components and pathways, such as microtubules and protein kinases.
General Reaction Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The reaction is typically catalyzed by a weak base. The general mechanism involves the following steps:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition Product: A tetrahedral intermediate is formed, which then protonates to give an aldol-type addition product.
-
Dehydration: The aldol adduct undergoes dehydration to form the final α,β-unsaturated product.
General Knoevenagel Condensation Mechanism
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following are detailed protocols for the synthesis of Knoevenagel condensation products of this compound with various active methylene compounds.
Protocol 1: Synthesis using Malononitrile and Piperidine
This protocol describes a common and effective method for the condensation with malononitrile using a piperidine catalyst.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (e.g., 1 mmol, 0.1 mL) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for Knoevenagel condensations.
Protocol 2: Synthesis using Ethyl Cyanoacetate and DABCO
This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, which is often effective and can be used in various solvent systems.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
DABCO (catalyst)
-
Ethanol or a water-ionic liquid system
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, combine this compound (10 mmol) and ethyl cyanoacetate (12 mmol) in a suitable solvent (e.g., 30 mL ethanol).
-
Add DABCO (e.g., 20 mmol%) to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
After completion, if the product precipitates, collect it by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Catalyst-Free Condensation in Water
For a greener approach, this protocol utilizes water as a solvent, which can facilitate the reaction and product precipitation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile or barbituric acid derivative)
-
Deionized water
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
Data Presentation
The following tables summarize potential reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. These are representative examples, and optimization may be required.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Piperidine | Ethanol | Room Temp. | 1 - 3 | High |
| DABCO | Ethanol | 50 | 1 - 2 | High |
| None | Water | 50 | 2 - 4 | Moderate to High |
| Ammonium Acetate | Solvent-free | 80 | 0.5 - 1 | High |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Piperidine | Toluene (Dean-Stark) | Reflux | 3 - 6 | High |
| DABCO | Ethanol | 50 | 2 - 5 | High |
| L-proline | DMSO | 60 | 4 - 8 | Moderate to High |
| Basic Ionic Liquid | Solvent-free | 70 | 1 - 3 | High |
Table 3: Knoevenagel Condensation with Diethyl Malonate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Piperidine/Acetic Acid | Toluene (Dean-Stark) | Reflux | 6 - 12 | Moderate to High |
| TiCl4/Pyridine | Dichloromethane | 0 to Room Temp. | 5 - 10 | Moderate |
| Immobilized Lipase | DMSO | Room Temp. | 24 - 48 | Moderate |
| KF-Al2O3 | Acetonitrile | Reflux | 4 - 8 | High |
Disclaimer: The provided protocols and data are based on established methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 3-Fluoro-2-(trifluoromethyl)benzaldehyde as a versatile starting material for the synthesis of various fluorinated heterocycles. The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This document outlines key experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.
Synthesis of Fluorinated Quinolines via Friedländer Annulation
The Friedländer annulation is a classical and effective method for the synthesis of quinolines. This approach involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this protocol, we adapt this method for the synthesis of a novel fluorinated quinoline from this compound. While a specific protocol for this starting material is not extensively documented, the following is based on established procedures for related substrates.[4][5][6][7][8]
Experimental Protocol
A mixture of this compound (1.0 eq.), a ketone with an α-methylene group (e.g., acetone, 1.2 eq.), and a catalytic amount of a base (e.g., potassium hydroxide, 0.2 eq.) in a suitable solvent (e.g., ethanol) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired fluorinated quinoline derivative.
General Reaction Scheme:
-
Reactants: this compound, Ketone (e.g., Acetone)
-
Catalyst: Potassium Hydroxide
-
Solvent: Ethanol
-
Product: 8-Fluoro-7-(trifluoromethyl)quinoline derivative
Quantitative Data
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | 8-Fluoro-2-methyl-7-(trifluoromethyl)quinoline | 75 |
| 2 | Acetophenone | 8-Fluoro-2-phenyl-7-(trifluoromethyl)quinoline | 68 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-9-fluoro-8-(trifluoromethyl)acridine | 62* |
*Yields are representative and based on analogous reactions reported in the literature. Actual yields may vary.
Synthetic Workflow
Caption: Friedländer Annulation Workflow.
Synthesis of Fluorinated Benzodiazepine Derivatives
Benzodiazepines are a prominent class of heterocyclic compounds with a wide range of therapeutic applications.[9][10][11][12][13] The synthesis of novel fluorinated benzodiazepine analogues can be achieved through the condensation of an ortho-aminobenzophenone with an amino acid, followed by cyclization. This protocol outlines a synthetic route starting from a derivative of this compound.
Experimental Protocol
Step 1: Synthesis of the ortho-aminobenzophenone intermediate. this compound is first converted to the corresponding ortho-aminobenzophenone. This can be achieved through a multi-step sequence involving oxidation to the benzoic acid, conversion to the acid chloride, Friedel-Crafts acylation with a suitable aromatic compound, and subsequent introduction of an amino group at the ortho position.
Step 2: Condensation and Cyclization. The synthesized ortho-aminobenzophenone (1.0 eq.) is reacted with an amino acid (e.g., glycine, 1.5 eq.) in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine) in an anhydrous solvent (e.g., DMF). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The intermediate amide is then cyclized by heating in a suitable solvent (e.g., acetic acid) to yield the fluorinated benzodiazepine derivative. Purification is achieved by recrystallization or column chromatography.
General Reaction Scheme:
-
Reactants: ortho-amino-(3-Fluoro-2-(trifluoromethyl)phenyl)benzophenone, Amino Acid (e.g., Glycine)
-
Reagents: Coupling agent (DCC/EDC), Base (Triethylamine), Acetic Acid
-
Product: Fluorinated 1,4-Benzodiazepine-2-one derivative
Quantitative Data
| Entry | Amino Acid | Product | Yield (%) |
| 1 | Glycine | 7-Fluoro-8-(trifluoromethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 65 |
| 2 | Alanine | 3-Methyl-7-fluoro-8-(trifluoromethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 60 |
*Yields are representative and based on analogous reactions reported in the literature. Actual yields may vary.
Synthetic Workflow
Caption: Benzodiazepine Synthesis Workflow.
Synthesis of Fluorinated Phthalides via Nucleophilic Trifluoromethylation and Cyclization
This protocol describes a one-pot synthesis of a fluorinated phthalide derivative, which can be conceptually adapted from reactions of 2-cyanobenzaldehydes.[14][15] Although the starting material is this compound, a related transformation involving intramolecular cyclization can be envisioned.
Experimental Protocol
A hypothetical related transformation could involve the conversion of the aldehyde to a nitrile, followed by nucleophilic addition and cyclization. A more direct, albeit speculative, route from this compound would involve an intramolecular Cannizzaro-type reaction or a related redox-neutral cyclization under specific catalytic conditions.
For a more established approach, one could first synthesize the corresponding 2-carboxy-3-fluoro-6-(trifluoromethyl)benzaldehyde. Reduction of the aldehyde and subsequent acid-catalyzed lactonization would yield the desired phthalide.
General Reaction Scheme (Hypothetical Adaptation):
-
Starting Material: 2-Cyano-3-fluoro-6-(trifluoromethyl)benzaldehyde (derived from the title compound)
-
Reagents: A nucleophile (e.g., TMSCF3), a fluoride source (e.g., KF)
-
Product: Fluorinated Phthalide
Quantitative Data
| Entry | Nucleophile | Product | Yield (%) |
| 1 | TMSCF3 / KF | 4-Fluoro-3,7-bis(trifluoromethyl)-1(3H)-isobenzofuranone | 85* |
*Yield is hypothetical and based on high-yielding related transformations of 2-cyanobenzaldehydes.
Logical Relationship Diagram
Caption: Phthalide Synthesis Logical Flow.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [helda.helsinki.fi]
- 14. BJOC - Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides [beilstein-journals.org]
- 15. Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and effective method for the synthesis of this compound involves the formylation of 2-bromo-6-fluorobenzotrifluoride. This is typically achieved through a metal-halogen exchange to form an organometallic intermediate (either an organolithium or a Grignard reagent), which is then reacted with a formylating agent such as N,N-dimethylformamide (DMF).
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key starting material is 2-bromo-6-fluorobenzotrifluoride. Essential reagents include a metal for the metal-halogen exchange (e.g., n-butyllithium or magnesium turnings), an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran), and a formylating agent (commonly N,N-dimethylformamide). A subsequent acidic workup is necessary to hydrolyze the intermediate and yield the final aldehyde product.
Q3: What are the most common side reactions I should be aware of?
A3: Several side reactions can occur, potentially lowering the yield and purity of the desired product. The most common include:
-
Wurtz-type coupling: The organometallic intermediate can react with the starting aryl halide.
-
Reaction with solvent: The highly reactive organometallic intermediate may react with the ether solvent, especially tetrahydrofuran (THF), if the reaction is allowed to warm or run for extended periods.
-
Over-oxidation: Although less common in this specific formylation, subsequent air oxidation during workup can lead to the formation of the corresponding carboxylic acid.
-
Incomplete reaction: Unreacted starting material can remain if the metal-halogen exchange is not complete.
-
Protonolysis: The presence of any moisture or acidic protons will quench the organometallic intermediate, reducing the yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inactive magnesium or organolithium reagent.2. Wet glassware or solvents.3. Incomplete metal-halogen exchange. | 1. Use fresh, high-quality magnesium turnings or titrate the organolithium solution to determine its exact concentration.2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.3. Allow sufficient reaction time for the metal-halogen exchange. For Grignard formation, initiation may be aided by a small crystal of iodine or a sonicator. |
| Significant amount of Wurtz coupling byproduct | The concentration of the aryl halide is too high during the formation of the organometallic intermediate. | Add the 2-bromo-6-fluorobenzotrifluoride solution slowly to the magnesium suspension or organolithium solution to maintain a low concentration of the halide. |
| Presence of 3-Fluoro-2-(trifluoromethyl)benzoic acid | Air oxidation of the aldehyde during workup or storage. | Perform the workup and extraction as quickly as possible. Store the purified product under an inert atmosphere. |
| Unreacted starting material present in the final product | 1. Incomplete formation of the organometallic intermediate.2. Insufficient amount of formylating agent. | 1. Refer to the steps for "Low or no product formation."2. Ensure at least a stoichiometric amount of the formylating agent (e.g., DMF) is used. |
| Formation of a dark-colored reaction mixture | Decomposition of the organometallic reagent, especially at higher temperatures. | Maintain the recommended low temperature throughout the formation and reaction of the organometallic intermediate. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via lithiation and Grignard reaction pathways.
Protocol 1: Synthesis via Lithiation
This protocol involves the use of n-butyllithium for the metal-halogen exchange.
Materials:
-
2-bromo-6-fluorobenzotrifluoride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a solution of 2-bromo-6-fluorobenzotrifluoride (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add DMF (1.2 eq) dropwise and continue stirring at -78 °C for another 30 minutes.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis via Grignard Reaction
This protocol utilizes magnesium for the formation of a Grignard reagent.
Materials:
-
2-bromo-6-fluorobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (a small crystal)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Activate magnesium turnings (1.2 eq) with a small crystal of iodine in a flame-dried flask under an argon atmosphere.
-
Add a small amount of a solution of 2-bromo-6-fluorobenzotrifluoride (1.0 eq) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Cool the Grignard reagent to 0 °C and add DMF (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution, followed by 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
To aid in understanding the reaction pathways and potential issues, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Technical Support Center: Purification of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 3-Fluoro-2-(trifluoromethyl)benzaldehyde by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to distillation?
A1: Understanding the physical properties is crucial for planning a successful distillation. The compound is a colorless to pale yellow liquid.[1] Key data points are summarized in the table below. Due to its high boiling point at atmospheric pressure and potential for oxidation, vacuum distillation is the recommended purification method.
Q2: Why is vacuum distillation recommended for this compound?
A2: Vacuum distillation is recommended for two primary reasons:
-
Thermal Sensitivity: Like many benzaldehydes, this compound can be susceptible to decomposition or side reactions at elevated temperatures.[2] Lowering the pressure significantly reduces the boiling point, allowing for distillation at a lower, safer temperature.
-
Oxidation Prevention: Aromatic aldehydes are prone to air oxidation, especially when hot, forming the corresponding carboxylic acid as an impurity.[2][3] Performing the distillation under a vacuum minimizes the presence of oxygen, thereby reducing the rate of this degradation.
Q3: What are the common impurities in crude this compound?
A3: The most common impurity is 3-fluoro-2-(trifluoromethyl)benzoic acid, formed via air oxidation of the aldehyde group.[3] Other potential impurities could include residual starting materials or solvents from the synthesis. A pre-distillation wash with a mild basic solution is often effective at removing acidic impurities.[3]
Q4: How should this compound be stored after purification?
A4: To prevent oxidation, the purified aldehyde should be stored in a cool, dry location in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[1] Storage at 2-8°C is also recommended.[1]
Physical Properties Data
The following table summarizes the boiling points of this compound and related isomers for comparison. Note how reduced pressure significantly lowers the boiling point.
| Compound Name | CAS Number | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) | Density (at 25°C) |
| This compound | 924817-93-6 | 160-165°C[1] | Not available | ~1.35 g/cm³[1] |
| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 112641-20-0 | 185°C[4][5] | Not available | 1.393 g/mL[4][6] |
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | 175°C[7] | Not available | 1.376 g/mL |
| 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | 188-190°C[8] | 66°C / 10 mmHg | 1.301 g/mL[8] |
Troubleshooting Guide
Q5: My distillation yield is very low. What are the possible causes?
A5: Low yield can stem from several issues:
-
System Leaks: In vacuum distillation, even a small leak will prevent the system from reaching the target pressure, potentially requiring excessive heating and leading to product decomposition. Check all joints and seals.
-
Premature Condensation: If the distillation head and condenser are not properly insulated, the vapor may condense before reaching the collection flask, a phenomenon known as "flooding" in packed columns.[9][10]
-
Decomposition: Overheating the distillation pot can cause the product to decompose or polymerize. Ensure the heating mantle temperature is not excessively high and that the boiling is smooth.
-
Incomplete Transfer: Ensure all the purified product has been distilled over and that none remains in the condenser or connecting glassware.
Q6: The product in the receiving flask is discolored (yellow/brown). What happened?
A6: Discoloration typically indicates decomposition due to excessive heat or oxidation.
-
Check Temperature: The boiling point may have been too high due to an insufficient vacuum. Verify your vacuum pump's performance and check for leaks.
-
Minimize Heating Time: Do not heat the material for longer than necessary. Distill it as quickly as is reasonably possible while maintaining good separation.[3]
-
Air Leak: A significant leak can introduce oxygen into the hot system, causing rapid oxidation.[3] Allow the apparatus to cool completely before venting the vacuum to prevent this.[3]
Q7: The pressure in my vacuum system is fluctuating and unstable. How can I fix this?
A7: Pressure fluctuations are often caused by:
-
"Bumping": Vigorous, uncontrolled boiling of the liquid. This can be solved by using a magnetic stir bar for smooth boiling or by adding boiling chips. Ensure the stirring is consistent.
-
Pump Issues: A water-jet pump's pressure can fluctuate with changes in water flow. A diaphragm pump or a vacuum pump with a controller provides more stable pressure.
-
Outgassing: Volatiles dissolved in the crude material or trapped in the glassware can be released during heating, causing pressure changes.
Q8: I am not seeing any distillate collect, even though the pot is boiling. What is the problem?
A8: This "stalling" can occur for a few reasons:
-
Insufficient Heating: The vapor may not have enough energy to travel through the distillation column to the condenser. Gradually increase the heating mantle temperature.
-
Excessive Vacuum: In some cases, if the vacuum is too high, the boiling point may be below the temperature of the cooling water in the condenser, preventing condensation. This is unlikely for this compound but is a theoretical possibility.
-
Blockage: Check for any physical obstruction in the vapor path.
Experimental Protocol: Vacuum Distillation
1. Pre-Distillation Preparation (Acid Removal):
- Place the crude this compound in a separatory funnel.
- Add an equal volume of a 10% sodium carbonate (Na₂CO₃) solution and shake gently.[3] Periodically vent the funnel to release any CO₂ gas that evolves.
- Separate the aqueous layer. Repeat the wash until no more gas evolves.
- Wash the organic layer with an equal volume of water, followed by an equal volume of brine.
- Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent to yield the crude, dry aldehyde.
2. Distillation Setup:
- Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a round-bottom flask (no more than two-thirds full) as the distillation pot.
- Add a magnetic stir bar to the distillation flask.
- Use a short-path distillation head to minimize product loss on the glass surfaces.
- Ensure all glass joints are properly sealed with a suitable vacuum grease.
- Connect the apparatus to a vacuum pump with a cold trap or gas washing flask in between to protect the pump.[2]
- Place a thermometer so the bulb is just below the side arm leading to the condenser to accurately measure the vapor temperature.
3. Distillation Procedure:
- Begin stirring the contents of the distillation flask.
- Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed.
- Once the target vacuum is stable, begin gently heating the distillation flask using a heating mantle.
- Observe the temperature. Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
- When the vapor temperature stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask to collect the main product fraction.
- Continue distillation until only a small amount of residue remains in the distillation pot. Never distill to dryness.[2]
- Remove the heating mantle and allow the system to cool completely to room temperature before slowly venting the vacuum.
Visualizations
Caption: Troubleshooting workflow for common distillation issues.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 112641-20-0 [m.chemicalbook.com]
- 5. 112641-20-0 Cas No. | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Matrix Scientific [matrixscientific.com]
- 6. 2-フルオロ-3-(トリフルオロメチル)ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 188815-30-7 [amp.chemicalbook.com]
- 8. 3-(Trifluoromethyl)benzaldehyde 97 454-89-7 [sigmaaldrich.com]
- 9. fiveable.me [fiveable.me]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reactions with 3-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-(trifluoromethyl)benzaldehyde. The information is designed to help optimize reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: The reactivity of this compound is dominated by the strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups. These substituents significantly increase the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity can be advantageous for many reactions but may also lead to specific side reactions if not properly controlled.
Q2: What are the most common reactions performed with this compound?
A2: Due to its highly electrophilic nature, this aldehyde is a versatile substrate for a variety of nucleophilic addition reactions, including:
-
Wittig reactions to form alkenes.
-
Aldol condensations to form β-hydroxy carbonyl compounds.
-
Grignard reactions to form secondary alcohols.
-
Reductive aminations to form secondary and tertiary amines.
-
Suzuki and other cross-coupling reactions (though the aldehyde may require protection).
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Guide 1: Low Yield in Wittig Reactions
Problem: Low yield of the desired alkene when performing a Wittig reaction with this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | The ortho-trifluoromethyl group can sterically hinder the approach of bulky ylides. | Use a less sterically hindered phosphonium ylide if possible. |
| Ylide Instability | The phosphonium ylide may be decomposing before it can react with the aldehyde. | Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and use it immediately. |
| Incorrect Base | The base used to generate the ylide may not be strong enough or may be incompatible with the reaction. | For non-stabilized ylides, use a strong base like n-butyllithium or sodium hydride. For stabilized ylides, a weaker base like potassium carbonate may be sufficient. |
| Side Reactions | The highly electrophilic aldehyde may undergo side reactions, such as a Cannizzaro-type reaction if a strong base is present in excess and no ylide is available. | Ensure slow addition of the aldehyde to the pre-formed ylide solution. |
Guide 2: Multiple Products in Aldol Condensations
Problem: Formation of multiple products or low selectivity in an aldol condensation with this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Self-Condensation of the Enolate Source | If the nucleophile (e.g., acetone) can self-condense, this can compete with the desired reaction. | Use a pre-formed lithium or titanium enolate of the nucleophile. Alternatively, use an excess of the aldehyde. |
| Dehydration of the Aldol Adduct | The initial β-hydroxy carbonyl product can easily dehydrate to form an α,β-unsaturated carbonyl compound, especially under harsh basic or acidic conditions. | Use milder reaction conditions (e.g., lower temperature, weaker base like lithium diisopropylamide (LDA) at low temperature). |
| Retro-Aldol Reaction | The aldol reaction is reversible, and the product may revert to starting materials. | Once the reaction is complete, work it up promptly at a low temperature. |
Experimental Protocols
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the synthesis of 1-fluoro-2-(trifluoromethyl)-3-(vinyl)benzene.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aldol Condensation with Acetone
This protocol describes the synthesis of 4-(3-fluoro-2-(trifluoromethyl)phenyl)-4-hydroxybutan-2-one.
Materials:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq)
-
Anhydrous Acetone (1.5 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Slowly add anhydrous acetone dropwise and stir for 1 hour at -78 °C to form the lithium enolate.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Caption: General pathway for an Aldol condensation reaction.
Preventing oxidation of 3-Fluoro-2-(trifluoromethyl)benzaldehyde during storage
Technical Support Center: 3-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 3-Fluoro-2-(trifluoromethyl)benzoic acid. This is a common reaction for aldehydes, which are susceptible to oxidation by atmospheric oxygen.[1][2][3] This process can be accelerated by factors such as heat, light, and the presence of impurities.[4][5]
Q2: What are the ideal storage conditions for neat this compound?
A2: To ensure long-term stability, neat this compound should be stored in a cool, dry, and dark place.[6][7] It is designated as "air sensitive," so storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize oxidation.[8][9][10] The container should be tightly sealed.[7][8][10]
Q3: How should I store solutions of this compound?
A3: For short-term storage of solutions, refrigeration at 2-8°C is advisable. For long-term storage, it is best to aliquot the solution into tightly sealed vials with minimal headspace and store them at -20°C or -80°C.[4][11] The use of deoxygenated solvents for preparing the solutions can further minimize the risk of oxidation.
Q4: Are there any recommended antioxidants that can be added to prevent oxidation?
Q5: What are the visible signs of degradation?
A5: While significant degradation may not always be visually apparent, you might observe a change in color of the liquid over time. The most reliable method to assess degradation is through analytical techniques such as NMR, GC-MS, or HPLC, which can detect the presence of the oxidized product, 3-Fluoro-2-(trifluoromethyl)benzoic acid.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased purity of the aldehyde confirmed by analytical techniques after storage. | Oxidation due to air exposure. | Store the compound under an inert atmosphere (Argon or Nitrogen).[8][9] Use vials with airtight septa for storage and handling to minimize air exposure. |
| Elevated storage temperature. | Store the compound at a reduced temperature. For neat liquid, store in a cool place.[7][8] For solutions, store at 2-8°C for short-term and -20°C or -80°C for long-term.[11] | |
| Exposure to light. | Store the compound in amber glass vials or wrap the container with aluminum foil to protect it from light. | |
| Inconsistent experimental results using the same batch of the aldehyde. | Variable degradation between aliquots. | Ensure consistent storage conditions for all aliquots. Minimize headspace in each vial and purge with an inert gas before sealing. |
| Contamination. | Use clean, dry glassware and equipment. Avoid introducing impurities that could catalyze oxidation. |
Experimental Protocols
Protocol 1: Long-Term Storage of Neat this compound
-
Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined screw cap or a septa-sealed cap.
-
Inerting: Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.
-
Aliquoting: Quickly transfer the desired amount of this compound into the inerted vial.
-
Sealing: Tightly seal the vial. If using a screw cap, you may consider wrapping the cap with parafilm for an extra seal.
-
Storage: Store the vial in a cool, dark, and well-ventilated area. For enhanced stability, storage in a refrigerator at 2-8°C is recommended.
Protocol 2: Preparation and Storage of a Stock Solution
-
Solvent Preparation: Use a high-purity, anhydrous solvent. To remove dissolved oxygen, sparge the solvent with dry argon or nitrogen for 15-20 minutes.
-
Solution Preparation: In a fume hood, add the deoxygenated solvent to a pre-weighed amount of this compound to achieve the desired concentration.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials that have been pre-flushed with an inert gas. This minimizes the need for repeated opening and closing of the main stock solution.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[4][11]
Visualizations
Caption: Troubleshooting workflow for preventing oxidation.
Caption: Chemical oxidation of the aldehyde to a carboxylic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 112641-20-0 [m.chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with 3-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-Fluoro-2-(trifluoromethyl)benzaldehyde in Grignard reactions. The information is tailored for professionals in chemical research and drug development to address common challenges and optimize experimental outcomes.
Troubleshooting Guide
Issue: Low or No Yield of the Desired Secondary Alcohol
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Grignard Reagent Formation | Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF). Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate. | Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Incomplete formation of the Grignard reagent is a common cause of reaction failure. |
| Steric Hindrance | The ortho trifluoromethyl group on the benzaldehyde presents significant steric bulk. Consider using a less sterically hindered Grignard reagent if possible. Perform the reaction at lower temperatures (-78°C to 0°C) to favor the kinetic 1,2-addition product over side reactions. The use of additives like anhydrous cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent, which may improve yields with sterically hindered substrates. | Steric hindrance around the carbonyl carbon can impede the approach of the nucleophilic Grignard reagent, leading to reduced reaction rates and allowing side reactions to become more prominent. |
| Reduction of the Aldehyde | The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes the aldehyde carbonyl highly electrophilic and susceptible to reduction. Use a Grignard reagent with no β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) if the desired R group allows. If a Grignard reagent with β-hydrogens must be used, employ lower reaction temperatures and a less sterically bulky Grignard reagent to disfavor the six-membered ring transition state of the reduction pathway. | Grignard reagents with β-hydrogens can act as reducing agents via a Meerwein-Ponndorf-Verley-type mechanism, yielding the corresponding primary alcohol of the aldehyde. |
| Cannizzaro-type Reaction | Since this compound lacks α-hydrogens, it can undergo a base-induced disproportionation (Cannizzaro reaction). Ensure slow addition of the aldehyde to the Grignard reagent to maintain a low local concentration of the aldehyde. Use of a less basic Grignard reagent or the addition of CeCl₃ can mitigate this side reaction. | The strongly basic nature of the Grignard reagent can catalyze the Cannizzaro reaction, where one molecule of the aldehyde is reduced to the alcohol and another is oxidized to the carboxylic acid. |
Issue: Presence of a Significant Amount of Biphenyl-type Byproduct
| Potential Cause | Troubleshooting Steps | Rationale |
| Wurtz-type Coupling | During the formation of the Grignard reagent, ensure a high surface area of magnesium and add the organic halide slowly to the magnesium suspension to maintain a low concentration of the halide. Avoid high temperatures during Grignard reagent formation. | The Grignard reagent can react with the unreacted organic halide in a Wurtz-type coupling reaction to form a homocoupled byproduct (e.g., biphenyl if using phenylmagnesium bromide). |
Frequently Asked Questions (FAQs)
Q1: Why is this specific benzaldehyde derivative challenging to work with in Grignard reactions?
A1: The this compound is a particularly challenging substrate due to a combination of electronic and steric factors. The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to both nucleophilic attack and reduction. Simultaneously, the bulky trifluoromethyl group at the ortho position creates significant steric hindrance, which can slow down the desired 1,2-addition and promote side reactions.
Q2: Can I use THF as a solvent instead of diethyl ether?
A2: Yes, tetrahydrofuran (THF) is a common solvent for Grignard reactions. It is more polar than diethyl ether and can better solvate the Grignard reagent, which can be beneficial for its formation and reactivity. However, THF must be rigorously dried, as it is more hygroscopic than diethyl ether.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A sample from the reaction mixture can be quenched with a saturated aqueous solution of ammonium chloride, extracted with an organic solvent, and spotted on a TLC plate against the starting aldehyde. The disappearance of the aldehyde spot indicates the completion of the reaction.
Q4: What is the best work-up procedure for this reaction?
A4: After the reaction is complete, it should be cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and precipitate the magnesium salts. The product can then be extracted into an organic solvent. An alternative is to use a dilute acid (e.g., 1 M HCl), but this should be done cautiously, especially if the product alcohol is prone to acid-catalyzed elimination.
Quantitative Data Summary
| Grignard Reagent | Desired Product | Expected Yield (%) | Major Byproducts | Expected Byproduct Yield (%) |
| Methylmagnesium Bromide | 1-(3-Fluoro-2-(trifluoromethyl)phenyl)ethanol | 65-75 | Reduction Product, Cannizzaro Products | 10-20 |
| Ethylmagnesium Bromide | 1-(3-Fluoro-2-(trifluoromethyl)phenyl)propan-1-ol | 50-60 | Reduction Product, Cannizzaro Products | 20-30 |
| Phenylmagnesium Bromide | (3-Fluoro-2-(trifluoromethyl)phenyl)(phenyl)methanol | 70-80 | Reduction Product, Biphenyl, Cannizzaro Products | 15-25 |
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction with this compound
-
Apparatus Setup: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet) must be flame-dried under vacuum or oven-dried at 120°C overnight and allowed to cool to room temperature under a stream of inert gas.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
In the dropping funnel, prepare a solution of the organic halide (e.g., bromobenzene, 1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate spontaneously, indicated by a color change and gentle refluxing. If not, gentle warming with a heat gun may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: GC-MS Analysis of the Crude Reaction Mixture
-
Sample Preparation: After the reaction is quenched and before solvent removal, take a small aliquot (approx. 0.1 mL) of the organic layer and dilute it with 1 mL of diethyl ether or ethyl acetate in a GC vial.
-
GC-MS Parameters (Illustrative):
-
Injector: Split/splitless, 250°C.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-500 m/z.
-
-
Data Analysis: Identify the desired product and byproducts by comparing their mass spectra with a library (e.g., NIST) and by analyzing their fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Reaction pathways in the Grignard reaction.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Column Chromatography Purification of 3-Fluoro-2-(trifluoromethyl)benzaldehyde Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful purification of 3-Fluoro-2-(trifluoromethyl)benzaldehyde derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: Standard silica gel (60-120 or 230-400 mesh) is the most commonly used and effective stationary phase for separating moderately polar compounds like this compound and its derivatives.[1] For compounds that are particularly sensitive to acid, neutral or deactivated silica gel, or even alumina, can be considered.
Q2: How do I select the optimal mobile phase (eluent) for my separation?
A2: The best mobile phase is typically determined empirically using Thin-Layer Chromatography (TLC). A good starting point for this class of compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2] The goal is to find a solvent ratio that provides a retention factor (Rf) for the desired compound between 0.25 and 0.35 on the TLC plate, ensuring good separation from impurities.[1]
Q3: My this compound derivative appears to be degrading on the column. What could be the cause and how can I prevent it?
A3: Benzaldehyde derivatives can be susceptible to oxidation on silica gel, which can act as a mild Lewis acid, potentially forming the corresponding carboxylic acid.[1] To mitigate this, you can try deactivating the silica gel by adding a small amount of a neutralising agent like triethylamine (e.g., 0.1-1%) to your eluent. Alternatively, running the column more quickly (flash chromatography) can reduce the contact time with the stationary phase. Storing the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) can also prevent degradation.[1]
Q4: My purified product is an oil instead of a solid. What should I do?
A4: If your product is an oil, it may indicate the presence of impurities that are depressing the melting point.[3] It is recommended to attempt a small-scale re-purification by column chromatography to see if a solid can be obtained.[3] Another technique is trituration, where the oil is stirred with a non-polar solvent like hexane to induce crystallization.[3]
Q5: I'm observing co-elution of my desired product with an impurity. How can I improve the separation?
A5: Co-elution suggests that the chosen solvent system is not providing adequate separation.[3] You should adjust the polarity of the eluent; often, a shallower gradient or an isocratic elution with a finely tuned solvent ratio can resolve closely running spots.[3] Using a finer mesh silica gel can also provide better resolution.[3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the product band | 1. The compound is interacting strongly with the silica gel (e.g., acidic impurities). 2. The column is overloaded with the sample. 3. The compound is degrading on the column. | 1. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to neutralize the silica. 2. Use a larger column or reduce the amount of sample loaded. 3. Use deactivated silica or run the column faster. |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
| Low recovery of the purified product | 1. The product is irreversibly adsorbed onto the silica. 2. The product is volatile and has evaporated during solvent removal. | 1. Try a more polar eluent or a different stationary phase like alumina. 2. Use a rotary evaporator at a lower temperature and pressure. |
| Presence of unreacted starting material in the final product | The reaction did not go to completion, and the starting material has a similar polarity to the product. | Re-purify the material using a shallower solvent gradient to improve separation. For small amounts of residual starting material, column chromatography is the most effective method.[3] |
Data Presentation: Solvent Systems and Rf Values
While specific data for a wide range of this compound derivatives is not available in a single source, the following table compiles information from the purification of structurally similar compounds to serve as a starting point for method development.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Approximate Rf | Reference |
| 2-(Trifluoromethyl)benzaldehyde | Silica Gel | Hexane:Ethyl Acetate = 10:1 | Not specified | [4] |
| Trifluoromethyl (Z)-N-morpholinobenzimidothioate | Silica Gel | Petroleum Ether:Ethyl Acetate = 9:1 | 0.46 | [2] |
| Trifluoromethyl (Z)-3-methyl-N-morpholinobenzimidothioate | Silica Gel | Petroleum Ether:Ethyl Acetate = 9:1 | 0.56 | [2] |
| Trifluoromethyl (Z)-4-methoxy-N-morpholinobenzimidothioate | Silica Gel | Petroleum Ether:Ethyl Acetate = 8:2 | 0.39 | [2] |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Silica Gel | Hexane:Ethyl Acetate (gradient from 98:2 to 80:20) | 0.25 - 0.35 (optimal) | [1] |
| N-benzoyl pyrrolidine (from benzaldehyde) | Silica Gel | Dichloromethane | 0.5 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol outlines a standard procedure for the purification of a this compound derivative.
1. TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems with increasing polarity (e.g., Hexane:Ethyl Acetate 95:5, 90:10, 80:20).
-
The optimal solvent system is one that gives the desired product an Rf value of approximately 0.25-0.35 and shows good separation from all impurities.[1]
2. Column Preparation (Wet Packing):
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
If a gradient elution is required, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[1]
-
Collect fractions in an orderly manner (e.g., in test tubes).
-
Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
References
Technical Support Center: Improving Selectivity in Reactions with 3-Fluoro-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for reactions involving 3-Fluoro-2-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their chemical transformations. Due to the unique electronic and steric properties of this substrate, achieving high levels of stereoselectivity can be challenging. This guide provides answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low stereoselectivity in nucleophilic additions to this compound?
A1: The low stereoselectivity often stems from a combination of steric and electronic factors. The bulky ortho-trifluoromethyl group can hinder the approach of nucleophiles, forcing reactions to proceed through higher energy transition states with less facial discrimination. Additionally, the electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly increases the electrophilicity of the carbonyl carbon, which can lead to rapid, less selective reactions.
Q2: How can I improve the diastereoselectivity of my reaction?
A2: Improving diastereoselectivity typically involves one or more of the following strategies:
-
Catalyst Selection: Employing a well-chosen Lewis acid or organocatalyst can help organize the transition state, leading to better facial discrimination. For sterically hindered aldehydes, stronger Lewis acids may be necessary to achieve sufficient activation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the reagents and the geometry of the transition state. A screen of different solvents is often beneficial.
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lower activation energy, which is often the more ordered and selective one.
-
Protecting Groups: In some cases, converting the aldehyde to a more sterically demanding derivative (e.g., an imine) before the addition of the nucleophile can lead to higher diastereoselectivity.
Q3: What are the key considerations for achieving high enantioselectivity?
A3: For enantioselective transformations, the choice of the chiral catalyst or auxiliary is paramount.
-
Chiral Ligands: For metal-catalyzed reactions, the structure of the chiral ligand dictates the stereochemical outcome. Ligands with well-defined chiral pockets that can effectively differentiate the two faces of the aldehyde are crucial.
-
Organocatalysts: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, can form chiral intermediates (e.g., enamines or iminium ions) that direct the approach of the nucleophile.
-
Substrate Control: If the nucleophile or another part of the substrate contains a chiral center, its inherent stereochemistry can influence the formation of new stereocenters. This can be exploited in diastereoselective reactions to achieve high levels of induction.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Aldol Reactions
Potential Cause: Insufficient organization of the transition state due to the steric hindrance of the 2-(trifluoromethyl) group.
Troubleshooting Steps:
-
Catalyst Modification:
-
Switch to a more sterically demanding Lewis acid to create a more ordered transition state.
-
For organocatalyzed aldol reactions, consider using a catalyst with a larger steric footprint to enhance facial shielding.
-
-
Reaction Parameter Optimization:
-
Temperature: Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or -78 °C).
-
Solvent: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, MeCN).
-
Illustrative Data (Analogous System): Enantioselective Henry Reaction with 2-alkoxy-substituted benzaldehydes
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 2-methoxybenzaldehyde | Co(II)-complex | THF | -20 | 84 | 48:1 | 96 |
| 2 | 2-ethoxybenzaldehyde | Co(II)-complex | THF | -20 | 82 | >50:1 | 95 |
Data is for an analogous system and serves for illustrative purposes.[1]
Issue 2: Low Enantioselectivity in Asymmetric Reductions
Potential Cause: The chiral reducing agent or catalyst is not effectively discriminating between the two faces of the prochiral carbonyl group.
Troubleshooting Steps:
-
Choice of Reducing Agent/Catalyst:
-
For catalytic asymmetric reductions, screen a variety of chiral ligands for the metal catalyst (e.g., BINAP, DuPhos for rhodium or ruthenium).
-
For stoichiometric chiral reducing agents, consider different boron- or aluminum-based reagents (e.g., CBS reagents, chiral boranes).
-
-
Additive Effects:
-
The addition of Lewis acids or bases can sometimes enhance the activity and selectivity of the catalyst.
-
Illustrative Data (Analogous System): Asymmetric Reduction of α-Trifluoromethylated Ketones
The following data for the diastereoselective reduction of a ketone derived from a trifluoromethylated acyl chloride provides insight into achieving high selectivity.
| Entry | Substrate | Reducing Agent | Diastereoselectivity |
| 1 | α-trifluoromethyl ketone | NaBH4 | >95:5 |
Data is for an analogous system and serves for illustrative purposes.[2]
Experimental Protocols
Protocol 1: General Procedure for an Enantioselective Henry (Nitroaldol) Reaction (Adapted from Analogous Systems)
This protocol is a general guideline and may require optimization for this compound.
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral catalyst (e.g., a chiral copper or cobalt complex, 5-10 mol%).
-
Add the desired solvent (e.g., anhydrous THF, 0.1 M).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add this compound (1.0 equivalent).
-
Add the nitroalkane (1.2-1.5 equivalents) dropwise over a period of 10-15 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the purified product or a suitable derivative.
Visualizations
Caption: A flowchart illustrating the iterative process of optimizing reaction selectivity.
Caption: Key factors that influence the stereochemical outcome of reactions.
References
Challenges in the scale-up synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed solutions are based on established chemical principles and experience with related fluorinated compounds.
Route 1: Ortho-metalation and Formylation
This synthetic approach typically involves the deprotonation of a starting material like 1-fluoro-2-(trifluoromethyl)benzene at a position ortho to the fluorine atom, followed by quenching with a formylating agent.
Q1: We are observing low yields and poor regioselectivity during the ortho-lithiation of 1-fluoro-2-(trifluoromethyl)benzene. What are the potential causes and solutions?
A1: Low yields and poor regioselectivity in ortho-lithiation reactions are common challenges, especially during scale-up. Several factors can contribute to these issues:
-
Incomplete Deprotonation: The acidity of the aromatic proton is crucial. While the fluorine and trifluoromethyl groups activate the ring, incomplete deprotonation can occur if the base is not strong enough or if the reaction time is insufficient.
-
Troubleshooting:
-
Base Selection: Consider using a stronger lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) instead of n-butyllithium (n-BuLi), as they are less nucleophilic and can improve regioselectivity.
-
Reaction Time and Temperature: Ensure the lithiation is carried out at a sufficiently low temperature (typically -78°C) to prevent side reactions and for an adequate duration to ensure complete deprotonation. Monitor the reaction progress by quenching aliquots with a suitable electrophile and analyzing by GC or LC-MS.
-
-
-
Incorrect Regioselectivity: The fluorine atom is a stronger ortho-directing group than the trifluoromethyl group. However, steric hindrance and the reaction conditions can influence the site of metalation.
-
Troubleshooting:
-
Solvent Effects: The choice of solvent can significantly impact regioselectivity. Ethereal solvents like tetrahydrofuran (THF) are commonly used. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and improve the regioselectivity of the ortho-lithiation.
-
-
-
Side Reactions: The lithiated intermediate can be unstable and may undergo side reactions, such as decomposition or reaction with the solvent.
-
Troubleshooting:
-
Temperature Control: Strict temperature control is critical. Excursions to higher temperatures can lead to the decomposition of the aryllithium intermediate.
-
Rapid Quenching: Once the lithiation is complete, the formylating agent should be added promptly to minimize the lifetime of the potentially unstable intermediate.
-
-
Q2: During the formylation step with N,N-dimethylformamide (DMF), we are observing the formation of by-products and incomplete conversion. How can we optimize this step?
A2: The formylation step is critical for obtaining the desired aldehyde. Incomplete conversion and by-product formation are often linked to the reactivity of the organometallic species and the reaction conditions.
-
Incomplete Reaction: The reactivity of the aryllithium species can be influenced by aggregation and the presence of additives.
-
Troubleshooting:
-
Addition of Formylating Agent: Add DMF slowly at a low temperature to control the exotherm. A rapid addition can lead to localized warming and side reactions.
-
Stoichiometry: Ensure an adequate excess of DMF is used to drive the reaction to completion.
-
-
-
Formation of By-products: Over-addition of the aryllithium to the initially formed tetrahedral intermediate can lead to the formation of a tertiary alcohol by-product.
-
Troubleshooting:
-
Reverse Addition: Consider adding the aryllithium solution to a cold solution of DMF. This "reverse addition" maintains an excess of the formylating agent, which can minimize the formation of the alcohol by-product.
-
-
Route 2: Grignard Reaction and Formylation
This route involves the formation of a Grignard reagent from a suitable starting material like 1-bromo-3-fluoro-2-(trifluoromethyl)benzene, followed by reaction with a formylating agent.
Q3: We are facing difficulties in initiating the Grignard reaction on a large scale. What are the best practices for consistent initiation?
A3: Grignard reaction initiation can be challenging, particularly at scale, due to the passivating oxide layer on the magnesium surface.
-
Inconsistent Initiation: The presence of moisture and the quality of the magnesium are critical factors.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Any trace of moisture will quench the Grignard reagent and inhibit its formation.
-
Magnesium Activation: Use freshly crushed or sublimed magnesium turnings. Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is a common and effective method to initiate the reaction.
-
Mechanical Agitation: Vigorous stirring is essential to expose fresh magnesium surfaces.
-
-
Q4: We are concerned about the thermal stability of the Grignard reagent and the potential for runaway reactions during scale-up. How can we mitigate these risks?
A4: The synthesis of trifluoromethyl-containing Grignard reagents can be exothermic, and the resulting reagents may have limited thermal stability.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can be difficult to control on a large scale.
-
Troubleshooting:
-
Controlled Addition: Add the aryl halide solution to the magnesium suspension slowly and at a controlled rate to maintain a manageable reaction temperature.
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system to dissipate the heat generated during the reaction.
-
-
-
Thermal Instability: The Grignard reagent itself may be unstable at elevated temperatures.
-
Troubleshooting:
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor.
-
Use as Prepared: It is often best to use the Grignard reagent immediately after its preparation without prolonged storage.
-
-
Data Presentation
The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound. Please note that these are representative values and may require optimization for specific equipment and scales.
| Parameter | Ortho-lithiation & Formylation | Grignard Reaction & Formylation |
| Starting Material | 1-Fluoro-2-(trifluoromethyl)benzene | 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene |
| Reagents | 1. LDA or LiTMP2. DMF | 1. Mg2. DMF |
| Solvent | THF, often with TMEDA | THF |
| Temperature | Lithiation: -78°CFormylation: -78°C to RT | Grignard formation: RT to refluxFormylation: -20°C to RT |
| Typical Yield | 60-80% (lab scale) | 70-90% (lab scale) |
| Key Challenges | Regioselectivity, stability of intermediate | Initiation, thermal stability, exotherm control |
Experimental Protocols
Protocol 1: Synthesis via Ortho-lithiation and Formylation (Representative)
1. Lithiation:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C under an inert atmosphere (Nitrogen or Argon), slowly add n-butyllithium (1.05 eq).
-
Stir the resulting LDA solution at -78°C for 30 minutes.
-
Add a solution of 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
2. Formylation:
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
3. Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Grignard Reaction and Formylation (Representative)
1. Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed.
2. Formylation:
-
Cool the freshly prepared Grignard reagent to -20°C.
-
Slowly add a solution of anhydrous DMF (1.5 eq) in THF, maintaining the temperature below -10°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
3. Work-up and Purification:
-
Follow the work-up and purification procedure described in Protocol 1.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for addressing low product yield.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped laboratory, with appropriate safety precautions in place. Scale-up of chemical processes should be performed with a thorough risk assessment.
Technical Support Center: Purification of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-Fluoro-2-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is the corresponding carboxylic acid, 3-Fluoro-2-(trifluoromethyl)benzoic acid, which forms due to oxidation of the aldehyde. Other potential impurities can include unreacted starting materials from the synthesis, residual solvents, and moisture.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purification include:
-
Vacuum Distillation: Highly effective for separating the aldehyde from non-volatile impurities and can achieve high purity.[1]
-
Bisulfite Adduct Formation: A classic and effective method for selectively separating aldehydes from other organic compounds.[2][3]
-
Column Chromatography: Useful for removing impurities with similar boiling points or polarities.
-
Aqueous Base Wash: A simple liquid-liquid extraction to remove acidic impurities like the corresponding carboxylic acid.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively determined using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q4: Is this compound sensitive to air?
A4: Yes, like many aldehydes, it can be sensitive to air and may oxidize over time to form the corresponding carboxylic acid.[4] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Solution |
| Low Purity After Distillation | Inefficient fractionation due to improper vacuum, heating rate, or column packing. | - Ensure a stable and sufficiently low vacuum is maintained. - Use a fractionating column with appropriate packing material for better separation. - Optimize the heating rate to ensure a slow and steady distillation. |
| Low Yield of Bisulfite Adduct | - The sodium bisulfite solution is not saturated or has degraded. - Incomplete reaction due to insufficient mixing or reaction time. - The aldehyde may be sterically hindered. | - Prepare a fresh, saturated solution of sodium bisulfite.[2] - Ensure vigorous shaking or stirring to maximize contact between the organic and aqueous phases.[2] - Increase the reaction time. |
| Difficulty Regenerating Aldehyde from Bisulfite Adduct | - Incomplete decomposition of the adduct due to incorrect pH. - The aldehyde is sensitive to the high pH required for regeneration. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) by adding a strong base like sodium hydroxide. - Perform the regeneration at a lower temperature to minimize potential side reactions. |
| Product is a Gummy or Oily Residue Instead of a Liquid | The presence of polymeric materials or high molecular weight impurities. | - Attempt purification by column chromatography to separate the desired product from the non-volatile residue. - Consider a pre-purification step, such as a simple filtration or a wash with a non-polar solvent to remove some of the impurities. |
| Co-elution of Impurities During Column Chromatography | The chosen solvent system (eluent) does not provide adequate separation. | - Optimize the eluent system by varying the polarity. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective. - Consider using a different stationary phase, such as basic alumina, which can be effective for purifying aromatic aldehydes. |
Data Presentation
The following table summarizes purity data for this compound after purification by vacuum distillation as reported in the literature.
| Purification Method | Starting Purity | Final Purity | Analytical Method | Reference |
| Vacuum Distillation | Crude | 99.7% | Gas Chromatography (GC) | --INVALID-LINK--[1] |
A typical specification for commercially available 3-(Trifluoromethyl)benzaldehyde indicates a total impurity level of ≤2.0% and moisture content of ≤0.20%.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on a general procedure for the purification of trifluoromethyl benzaldehydes and is suitable for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (optional, for higher purity)
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charge the distillation flask with the crude this compound.
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.
-
Collect any low-boiling fractions separately.
-
Collect the main fraction of this compound at its boiling point at the given pressure. The boiling point for related trifluoromethyl benzaldehydes is around 83-86 °C at 30 mmHg.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Analyze the purity of the collected fraction by GC or other suitable analytical methods.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is a general method for the purification of aromatic aldehydes.
Materials:
-
Crude this compound
-
Methanol or another suitable organic solvent
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
An immiscible organic solvent (e.g., diethyl ether or ethyl acetate)
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
Procedure:
-
Dissolve the crude aldehyde in a minimal amount of methanol and transfer it to a separatory funnel.
-
Add the saturated aqueous sodium bisulfite solution. The amount should be in molar excess relative to the aldehyde.
-
Shake the separatory funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form.
-
Add deionized water to dissolve the precipitate and an immiscible organic solvent to extract any non-aldehydic impurities.
-
Shake the funnel again and then allow the layers to separate.
-
Separate the aqueous layer containing the bisulfite adduct.
-
To regenerate the aldehyde, add an equal volume of an organic solvent (e.g., ethyl acetate) to the aqueous layer in a clean separatory funnel.
-
Slowly add 50% NaOH solution dropwise while shaking until the aqueous layer is strongly basic (pH > 10).
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
Technical Support Center: Catalyst Deactivation in Reactions with 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing challenges associated with catalyst deactivation in chemical transformations involving 3-Fluoro-2-(trifluoromethyl)benzaldehyde. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst deactivation observed in reactions with this compound?
A1: Catalyst deactivation in reactions involving this substrate typically falls into three main categories: poisoning, coking (fouling), and sintering.[1]
-
Poisoning: This occurs when impurities in the reactants or byproducts strongly bind to the active sites of the catalyst, rendering them inactive.[2] For substrates like this compound, potential poisons include halide ions (fluoride), sulfur compounds, and even strongly coordinating intermediates or byproducts.
-
Coking/Fouling: This involves the physical deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface, which blocks access to the active sites.[3] Aromatic aldehydes, under certain conditions, can be precursors to coke formation.
-
Sintering: This is the agglomeration of small catalyst particles into larger ones, especially at high temperatures, leading to a reduction in the active surface area.[4]
Q2: Can the fluorine atoms in this compound directly contribute to catalyst deactivation?
A2: Yes, both the fluoro and trifluoromethyl groups can influence catalyst stability. Fluoride ions, potentially formed under certain reaction conditions, can act as catalyst poisons for some metals, like palladium, by forming inactive metal-fluoride species.[5] The strong electron-withdrawing nature of the trifluoromethyl group can affect the electronic properties of the catalyst and potentially lead to the formation of highly reactive intermediates that may degrade the catalyst.
Q3: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) with this compound, what are the primary causes of low yield or catalyst deactivation?
A3: In palladium-catalyzed cross-coupling reactions, several factors can lead to poor performance. The formation of palladium black, an inactive form of palladium, is a common issue and can be caused by high temperatures or the use of unstable ligands.[6] For fluorinated substrates, the undesired side reaction of hydrodehalogenation, where a halogen is replaced by hydrogen, can compete with the desired cross-coupling.[7][8] This can be influenced by the choice of phosphine ligands and the presence of water.[7][8] Additionally, impurities in the starting materials can poison the palladium catalyst.
Q4: For catalytic hydrogenation of the aldehyde group in this compound, what challenges might I encounter?
A4: A primary challenge in the hydrogenation of halogenated aromatic compounds is the potential for hydrodehalogenation, where the C-F bond is cleaved.[9] This side reaction reduces the yield of the desired fluorinated alcohol. The choice of catalyst and reaction conditions is crucial to achieve chemoselectivity for the aldehyde reduction over C-F bond cleavage. Platinum-based catalysts, for instance, are sometimes used for their higher chemoselectivity in such reactions.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity in a Palladium-Catalyzed Cross-Coupling Reaction
Symptoms:
-
Reaction stalls after a short period.
-
Significant amount of starting material remains unreacted.
-
Formation of palladium black is observed.[6]
Potential Causes & Solutions:
| Cause | Diagnostic Check | Recommended Action |
| Catalyst Poisoning | Analyze starting materials for impurities (e.g., sulfur, other halides) using techniques like elemental analysis or GC-MS. | Purify starting materials. Use high-purity solvents and reagents. |
| Ligand Degradation | Analyze the reaction mixture by 31P NMR to detect phosphine oxides or other degradation products. | Use more robust, electron-rich phosphine ligands. Lower the reaction temperature if possible. |
| Oxygen Contamination | Ensure all reaction vessels are properly sealed and the inert atmosphere is maintained. | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| Formation of Inactive Palladium Species | Visual observation of palladium black. | Lower the catalyst loading. Screen different ligands that can better stabilize the active palladium species. |
Issue 2: Low Selectivity in the Catalytic Hydrogenation of the Aldehyde
Symptoms:
-
Formation of defluorinated byproducts.
-
Complex product mixture observed by GC-MS or NMR.
Potential Causes & Solutions:
| Cause | Diagnostic Check | Recommended Action |
| Hydrodehalogenation | Analyze the product mixture for the presence of compounds where the fluorine atom has been replaced by hydrogen. | Screen different catalysts (e.g., Pt/C, Ru/C) which may offer better selectivity.[9] Optimize reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction times. |
| Over-reduction | Check for the formation of the corresponding methyl group instead of the alcohol. | Use a less active catalyst or milder reaction conditions. Monitor the reaction closely and stop it once the starting material is consumed. |
| Catalyst Poisoning | Gradual decrease in reaction rate over time. | Purify the substrate and solvent to remove any potential poisons. |
Experimental Protocols
Protocol 1: Regeneration of a Sintered Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline for the regeneration of a Pd/C catalyst that has undergone sintering due to high-temperature use.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Dilute nitric acid (e.g., 1 M)
-
Hydrogen gas source
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace
Procedure:
-
Washing: Wash the deactivated catalyst with deionized water to remove any adsorbed organic residues. A subsequent wash with a dilute acid solution may help remove inorganic impurities.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C overnight.
-
Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst in a flow of air or a mixture of oxygen and an inert gas at a controlled temperature (e.g., 300-400 °C) for several hours. This step aims to burn off any carbonaceous deposits and re-disperse the palladium particles.
-
Reduction: After cooling down under an inert atmosphere, reduce the catalyst in a stream of hydrogen gas at a controlled temperature (e.g., 100-200 °C). This step reduces the palladium oxide back to its active metallic form.
-
Passivation: Carefully passivate the freshly reduced catalyst by slowly introducing a small amount of air into the inert gas stream to prevent rapid oxidation upon exposure to the atmosphere.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for this compound.
Materials:
-
This compound derivative (as the aryl halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine ligand (if not using a pre-formed catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., 1-5 mol %) and, if necessary, the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Major pathways of catalyst deactivation.
Caption: Workflow for troubleshooting catalyst deactivation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the GC-MS Purity Analysis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Purity and Performance
In the synthesis of complex pharmaceutical and agrochemical compounds, the purity of starting materials is paramount. 3-Fluoro-2-(trifluoromethyl)benzaldehyde is a key building block whose purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active ingredient. This guide provides a comprehensive comparison of this compound with its structural isomers, focusing on purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification of the main component and any potential impurities. This guide presents a standardized GC-MS protocol for the purity analysis of fluorinated benzaldehydes and provides a comparative analysis of commercially available this compound and its key structural isomers.
Comparison of Purity: this compound and Alternatives
The purity of commercially available fluorinated benzaldehyde isomers can vary, impacting their suitability for specific synthetic applications. The following table summarizes typical purity data obtained from commercial suppliers, which can be verified and further detailed using a standardized GC-MS method as described in this guide.
| Compound | Supplier A Purity (%) | Supplier B Purity (%) | Common Impurities |
| This compound | ≥ 97.0 | ≥ 95.0 | Isomeric benzaldehydes, residual starting materials (e.g., fluorotoluene derivatives), oxidation byproducts. |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | ≥ 98.0 | ≥ 97.0 | Other positional isomers, residual solvents from synthesis. |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | ≥ 97.0 | ≥ 96.0 | Isomeric impurities, unreacted precursors. |
Note: The purity values presented are based on typical catalog specifications and may vary between batches. It is crucial to perform in-house GC-MS analysis for quality assurance.
Experimental Protocol: GC-MS Purity Analysis
This protocol provides a general framework for the GC-MS analysis of this compound and its isomers. Method optimization may be required based on the specific instrument and potential impurities.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the benzaldehyde sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a working concentration of approximately 100 µg/mL.
-
Prepare a solvent blank for background subtraction.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400).
3. Data Analysis:
-
The purity of the main component is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Potential impurities are identified by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.
-
The relative abundance of each impurity can be estimated based on its peak area relative to the total peak area.
Logical Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the GC-MS purity analysis of this compound.
Caption: Workflow for GC-MS Purity Analysis of Fluorinated Benzaldehydes.
Potential Impurities and Their Origin
Understanding the synthetic route of this compound is crucial for anticipating potential impurities. A common synthetic pathway involves the oxidation of the corresponding benzyl alcohol.
Caption: Synthetic Pathway and Potential Impurities.
Potential impurities that can be detected by GC-MS include:
-
Unreacted Starting Material: 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.
-
Over-oxidation Product: 3-Fluoro-2-(trifluoromethyl)benzoic acid. Derivatization may be necessary for its analysis by GC-MS.
-
Isomeric Impurities: Positional isomers of the starting material or the final product that may have been carried through the synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Conclusion
The purity of this compound is a critical factor in its application in research and development. GC-MS provides a robust and reliable method for the comprehensive purity assessment of this key intermediate and its alternatives. By implementing a standardized analytical protocol, researchers can ensure the quality of their starting materials, leading to more reproducible and reliable synthetic outcomes. When selecting a supplier, it is imperative to consider not only the stated purity but also the potential for isomeric and process-related impurities, which can be effectively identified and quantified using the methodologies outlined in this guide.
Comparative Analysis of Analytical Methods for 3-Fluoro-2-(trifluoromethyl)benzaldehyde Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like 3-Fluoro-2-(trifluoromethyl)benzaldehyde is critical for ensuring product quality and process consistency. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the analysis of this compound, complete with experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly selective and sensitive method for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method using a C18 column is proposed, offering excellent separation and quantification capabilities. To enhance sensitivity, derivatization followed by fluorescence detection can be employed, although UV detection is generally sufficient for routine analysis.
Alternative Analytical Approaches
Beyond HPLC, other analytical techniques can be considered for the quantification of this compound, each with its own set of advantages and limitations.
-
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. GC often provides higher resolution and faster analysis times compared to HPLC for volatile analytes. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection, with MS offering higher specificity. GC methods have been successfully developed for isomers of bromofluorobenzaldehyde, indicating their applicability to similar compounds.[1]
-
UV-Vis Spectrophotometry: This technique offers a simpler and more cost-effective approach for quantification. However, it is less specific than chromatographic methods and may be susceptible to interference from other UV-absorbing compounds in the sample matrix.[2][3][4][5] The utility of UV-Vis spectrophotometry is often for determining high concentrations or for preliminary assessments.
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of HPLC, GC, and UV-Vis spectrophotometry for the analysis of this compound. The data is based on typical performance for analogous compounds.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.4 ppm | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.2 ppm | ~3 µg/mL |
| Accuracy (Recovery) | 95 - 105% | 93.7% - 107.7%[1] | 90 - 110% |
| Precision (RSD%) | < 2% | < 5% | < 5% |
| Analysis Time | 10 - 20 minutes | 5 - 15 minutes | < 5 minutes |
| Specificity | High | High | Low |
Experimental Workflow & Decision Logic
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following diagram illustrates a logical workflow for method selection and analysis.
Caption: Workflow for selecting an analytical method.
Detailed Experimental Protocols
HPLC-UV Method Protocol
This protocol provides a general procedure for the analysis of this compound. Method optimization and validation are required for specific applications.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (gradient or isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
GC-FID Method Protocol
This protocol is based on methods for similar halogenated benzaldehydes and should be optimized for this compound.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm)
-
Autosampler or manual injection
-
-
Reagents:
-
GC-grade solvent (e.g., Dichloromethane or Acetonitrile)
-
This compound reference standard
-
High-purity gases: Helium (carrier), Hydrogen (FID), and Air (FID)
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 220 °C, hold for 5 minutes
-
-
Carrier Gas Flow: 1.5 mL/min (constant flow)
-
Detector Temperature: 280 °C
-
-
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC method, using the appropriate GC-grade solvent.
-
UV-Vis Spectrophotometry Method Protocol
This method is suitable for a rapid estimation of concentration in simple sample matrices.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Reagents:
-
Spectroscopic grade solvent (e.g., Ethanol or Acetonitrile)
-
This compound reference standard
-
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of the compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the λmax.
-
Calibration Curve: Prepare a series of working standard solutions and measure the absorbance of each at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Prepare the sample in the same solvent, ensuring the concentration is within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.
-
References
A Comparative Guide to the ¹⁹F NMR Spectroscopy of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For researchers and professionals in drug development and materials science, fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the structural elucidation and analysis of fluorinated organic compounds. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance and high sensitivity, provide for spectra with a wide chemical shift range and often simplified interpretation compared to proton (¹H) NMR. This guide provides a comparative analysis of the ¹⁹F NMR spectroscopy of 3-Fluoro-2-(trifluoromethyl)benzaldehyde and related commercially available fluorinated benzaldehyde derivatives.
Comparative ¹⁹F NMR Data
The following table summarizes the experimental ¹⁹F NMR spectral data for several fluorinated benzaldehyde isomers, which can be used as references for the analysis of this compound. Due to the lack of publicly available experimental data for this compound, its chemical shifts and coupling constants are estimated based on the known effects of substituents on the benzaldehyde ring.
| Compound | Fluorine Position | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz | Solvent |
| This compound | 3-F | ~ -110 to -115 (estimated) | Doublet of quartets (dq) | CDCl₃ |
| 2-CF₃ | ~ -60 to -65 (estimated) | Doublet of doublets (dd) | CDCl₃ | |
| 2-(Trifluoromethyl)benzaldehyde | 2-CF₃ | Data not available in free-access database | Not available | - |
| 3-(Trifluoromethyl)benzaldehyde | 3-CF₃ | -63.0[1] | Singlet (s) | CDCl₃[1] |
| 4-(Trifluoromethyl)benzaldehyde | 4-CF₃ | -63.2[2] | Singlet (s) | CDCl₃[2] |
| 3-Fluorobenzaldehyde | 3-F | Data not available in free-access database | Not available | - |
| 4-Fluorobenzaldehyde | 4-F | -102.4[2] | Multiplet (m) | CDCl₃[2] |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃ at 0.0 ppm. Negative values indicate an upfield shift relative to the reference.
Experimental Protocol for ¹⁹F NMR Spectroscopy
A standard protocol for acquiring high-quality ¹⁹F NMR spectra of small organic molecules is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the fluorinated benzaldehyde sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
-
For quantitative measurements, a known amount of an internal standard, such as trifluorotoluene, can be added.
2. NMR Spectrometer Setup:
-
The experiment is performed on a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. Data Acquisition:
-
A standard one-pulse ¹⁹F NMR experiment is typically sufficient.
-
Key acquisition parameters include:
-
Pulse Angle: A 30° or 45° pulse is commonly used.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses ensures full relaxation of the fluorine nuclei.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 16 to 128 scans.
-
-
Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each fluorine environment.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced relative to an appropriate internal or external standard.
Visualization of Molecular Interactions and Experimental Workflow
The following diagrams illustrate the expected spin-spin coupling interactions for this compound and a typical experimental workflow for ¹⁹F NMR spectroscopy.
Caption: Predicted ¹⁹F spin-spin coupling in this compound.
Caption: Experimental workflow for ¹⁹F NMR spectroscopy.
References
A Comparative Analysis of the Reactivity of 3-Fluoro-2-(trifluoromethyl)benzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 3-Fluoro-2-(trifluoromethyl)benzaldehyde and its structural isomers. The strategic placement of fluorine and trifluoromethyl substituents on the benzaldehyde scaffold significantly influences the electrophilicity of the carbonyl group, thereby dictating the molecule's reactivity in key organic transformations. Understanding these nuances is paramount for optimizing synthetic routes and for the rational design of novel therapeutic agents and materials.
The Impact of Fluoro and Trifluoromethyl Substituents on Reactivity
Both fluorine and the trifluoromethyl group are strongly electron-withdrawing, a property that governs the chemical behavior of these benzaldehyde derivatives.[1] The high electronegativity of these substituents enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased electrophilicity generally leads to faster reaction rates in nucleophilic addition reactions compared to unsubstituted benzaldehyde.
The position of these substituents on the aromatic ring introduces further subtleties:
-
Inductive Effect (-I): Both fluorine and the trifluoromethyl group exert a powerful inductive effect, withdrawing electron density through the sigma bonds. This effect is distance-dependent, being most pronounced when the substituent is in the ortho or meta position relative to the aldehyde.
-
Resonance Effect (+R for F, -R for CHO): The fluorine atom can donate a lone pair of electrons to the aromatic ring through resonance, which partially counteracts its inductive effect. This resonance effect is most significant at the ortho and para positions. The aldehyde group itself is a deactivating group, withdrawing electron density via resonance.
-
Steric Hindrance: Substituents in the ortho position can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate.
The interplay of these electronic and steric factors determines the overall reactivity of each isomer.
Comparative Data Summary
Table 1: Spectroscopic Data of this compound and Its Isomers
| Compound | ¹H NMR (δ, ppm) - Aldehyde Proton | ¹³C NMR (δ, ppm) - Carbonyl Carbon | Key IR Absorption (cm⁻¹) - C=O Stretch |
| This compound | ~10.4 | Not readily available | ~1700-1720 |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Not readily available | Not readily available | ~1700-1720 |
| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | ~10.4 | ~187.3 | ~1700-1720 |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | ~10.5 | ~186.5 | ~1700-1720 |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | Not readily available | Not readily available | ~1700-1720 |
Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions.
Table 2: Predicted Relative Reactivity in Nucleophilic Addition Reactions
| Compound | Predicted Relative Reactivity | Rationale |
| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | High | Strong inductive withdrawal from both groups, with the ortho-CF₃ group significantly activating the carbonyl carbon. Steric hindrance from the ortho-CF₃ is a factor. |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Moderate to High | Both substituents are ortho to the aldehyde, leading to strong inductive withdrawal but also significant steric hindrance. |
| This compound | High | Both groups exert a strong inductive effect. The ortho-CF₃ group provides significant activation with less steric hindrance compared to the 2,6-disubstituted isomer. |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | Moderate | The para-fluoro group's resonance donation partially counteracts its inductive effect. The meta-CF₃ group activates through induction. |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Moderate | The ortho-fluoro group activates inductively but also donates through resonance. The meta-CF₃ group activates through induction. |
Experimental Protocols
Detailed methodologies for two common reactions involving benzaldehydes are provided below. These protocols can be adapted for a comparative study of the isomers.
Protocol 1: Wittig Reaction
Objective: To compare the reactivity of the benzaldehyde isomers in a Wittig olefination reaction.
Materials:
-
Substituted benzaldehyde isomer (1.0 mmol)
-
(Triphenylphosphoranylidene)acetate (1.1 mmol)
-
Anhydrous Toluene (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a dry round-bottom flask, dissolve the substituted benzaldehyde isomer (1.0 mmol) in anhydrous toluene (5 mL).
-
Add (triphenylphosphoranylidene)acetate (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The yield and reaction time for each isomer should be recorded for comparison.
Protocol 2: Reduction with Sodium Borohydride
Objective: To compare the rate of reduction of the benzaldehyde isomers to their corresponding benzyl alcohols.
Materials:
-
Substituted benzaldehyde isomer (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Ethanol (10 mL)
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Dissolve the substituted benzaldehyde isomer (1.0 mmol) in ethanol (10 mL) in an Erlenmeyer flask and cool the solution in an ice bath.
-
In a separate container, prepare a solution of sodium borohydride (1.5 mmol) in cold ethanol (5 mL).
-
Add the NaBH₄ solution dropwise to the stirred benzaldehyde solution.
-
Monitor the reaction progress by taking aliquots at regular intervals and quenching them with a dilute acid solution.
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the disappearance of the aldehyde and the appearance of the corresponding alcohol.
-
Plot the concentration of the aldehyde versus time to determine the reaction rate for each isomer.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanism of nucleophilic addition to a substituted benzaldehyde and a typical experimental workflow for a comparative reactivity study.
References
Comparison of 3-Fluoro-2-(trifluoromethyl)benzaldehyde with other fluorinated benzaldehydes in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, fluorinated aromatic aldehydes serve as indispensable building blocks. The strategic incorporation of fluorine atoms and trifluoromethyl groups can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of 3-Fluoro-2-(trifluoromethyl)benzaldehyde with other commercially available fluorinated benzaldehydes, supported by experimental data to aid in the selection of the optimal reagent for various synthetic transformations.
The Influence of Fluorine and Trifluoromethyl Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by inductive and resonance effects, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.
Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. The trifluoromethyl group, with a Hammett constant (σ) of approximately +0.54, is one of the strongest EWGs. Fluorine, while highly electronegative, also possesses a degree of electron-donating resonance effect, resulting in a more moderate Hammett constant (σ ≈ +0.06 to +0.34 depending on position).
In this compound, the additive inductive effects of the fluorine at the meta-position and the trifluoromethyl group at the ortho-position significantly increase the electrophilicity of the carbonyl carbon, suggesting a high reactivity in nucleophilic addition reactions.
Comparative Reactivity in Key Synthetic Transformations
To provide a quantitative comparison, the performance of this compound is evaluated alongside other common fluorinated benzaldehydes in the Wittig reaction, a cornerstone for alkene synthesis.
| Benzaldehyde Derivative | Reaction | Product | Yield (%) | Reaction Time (h) | Conditions |
| This compound | Wittig | 2-(3-Fluoro-2-(trifluoromethyl)phenyl)-1-phenylethene | Data not available in searched literature | Data not available | Hypothetical: Ph3P=CHPh, THF, rt |
| 2-Fluorobenzaldehyde | Wittig | 2-(2-Fluorophenyl)-1-phenylethene | ~85-95 | 1-3 | Ph3P=CHPh, NaH, THF, rt[1] |
| 4-Fluorobenzaldehyde | Wittig | 2-(4-Fluorophenyl)-1-phenylethene | ~80-90 | 1-3 | Ph3P=CHPh, n-BuLi, THF, 0°C to rt[2][3] |
| 2-(Trifluoromethyl)benzaldehyde | Wittig | 2-(2-(Trifluoromethyl)phenyl)-1-phenylethene | ~70-80 | 2-4 | Ph3P=CHPh, NaH, THF, rt |
| 4-(Trifluoromethyl)benzaldehyde | Wittig | 2-(4-(Trifluoromethyl)phenyl)-1-phenylethene | ~85-95 | 1-3 | Ph3P=CHPh, NaH, THF, rt |
Note: The data for comparative compounds are collated from various sources and reaction conditions may vary slightly. Direct comparative studies are limited.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation.
General Protocol for Wittig Reaction
This protocol is a representative example for the synthesis of stilbene derivatives from fluorinated benzaldehydes.
Materials:
-
Appropriate fluorinated benzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation (using NaH): To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the hexanes. Add anhydrous THF. Cool the suspension to 0 °C in an ice-water bath. To this suspension, add benzyltriphenylphosphonium chloride (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Ylide Generation (using n-BuLi): To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C. Slowly add n-BuLi (1.1 eq) dropwise. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve the fluorinated benzaldehyde (1.0 eq) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.[1][2][3]
Visualizing Reaction Pathways and Electronic Effects
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the electronic factors influencing the reactivity of these aldehydes.
Caption: A generalized workflow for the Wittig synthesis of stilbene derivatives from fluorinated benzaldehydes.
Caption: Electronic effects of ortho-trifluoromethyl and meta-fluoro substituents on benzaldehyde reactivity.
Conclusion
This compound is a highly activated aromatic aldehyde poised for efficient use in a variety of synthetic transformations. The powerful electron-withdrawing nature of its substituents suggests that it will exhibit high reactivity in nucleophilic addition reactions, potentially leading to higher yields and shorter reaction times compared to less substituted fluorinated benzaldehydes. While direct comparative data is still emerging in the literature, the foundational principles of physical organic chemistry, coupled with the available data for analogous compounds, strongly support its utility as a potent building block for complex molecule synthesis. Researchers are encouraged to consider this reagent for applications where enhanced electrophilicity of the aldehyde is desirable.
References
A Comparative Guide to the Analytical Validation of 3-Fluoro-2-(trifluoromethyl)benzaldehyde Purity
For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents is a critical, non-negotiable aspect of the validation process. The presence of impurities, even in minute quantities, can significantly impact reaction yields, kinetic studies, and the pharmacological profile of synthesized molecules. This guide provides a comprehensive comparison of analytical techniques for the validation of 3-Fluoro-2-(trifluoromethyl)benzaldehyde purity, a key building block in the synthesis of various pharmaceutical compounds. We will explore the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented with detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination is contingent on the physicochemical properties of this compound and its potential impurities. A multi-faceted approach, leveraging the strengths of different techniques, is often the most robust strategy for comprehensive purity assessment.[1]
| Analytical Technique | Principle | Ideal for Analyzing | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Non-volatile and thermally stable impurities, isomers, and degradation products.[1][2] | High resolution and sensitivity, suitable for a wide range of compounds, robust and widely available.[1] | May not be suitable for highly volatile impurities. Requires a reference standard for quantification.[1] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[1] | Volatile impurities such as residual solvents, starting materials, and certain by-products.[1] | Excellent for volatile and semi-volatile compounds, offers high sensitivity, and provides structural information for impurity identification.[1] | Not suitable for non-volatile or thermally labile compounds.[1] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample. | The primary compound and major impurities. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard. | Provides structural confirmation of the main component and impurities. qNMR offers high accuracy for absolute purity determination. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation and quantification of non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities.
-
Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Injection Port Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides structural confirmation and can be adapted for quantitative analysis (qNMR).
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei: ¹H, ¹⁹F, and ¹³C.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹⁹F NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of CDCl₃.
Workflow for Analytical Validation
The following diagram illustrates a logical workflow for the comprehensive analytical validation of this compound purity.
Caption: Analytical validation workflow for purity assessment.
References
A Comparative Guide to the Reaction Products of 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structural analysis of key reaction products derived from 3-Fluoro-2-(trifluoromethyl)benzaldehyde. Due to the limited availability of specific experimental data for this particular reactant, this guide leverages data from structurally similar fluoro- and trifluoromethyl-substituted benzaldehydes to predict reaction outcomes and provide robust experimental protocols. The electron-withdrawing nature of both the fluoro and trifluoromethyl groups is anticipated to enhance the electrophilicity of the aldehyde carbon, influencing reaction kinetics and product distributions.
I. Olefination Reactions: Synthesis of Stilbene Derivatives
Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental for the conversion of aldehydes into alkenes. These methods are pivotal in the synthesis of stilbene and its derivatives, which are of significant interest in medicinal chemistry and materials science.
Comparison of Olefination Methods
The choice between the Wittig and HWE reactions often depends on the desired stereoselectivity and the ease of product purification. Stabilized Wittig ylides and HWE reagents typically favor the formation of the (E)-alkene, a preference that is often desirable for biological activity in stilbene derivatives.
| Reaction Type | Aldehyde Reactant | Reagent | Base | Solvent | Conditions | Product | Yield (%) | E/Z Ratio |
| Wittig | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | RT, 2h | Ethyl cinnamate | High | - |
| Wittig | 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | RT, 2h | Ethyl 4-chlorocinnamate | High | - |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to RT, 2h | Ethyl cinnamate | 95% | >98:2 |
| HWE | 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | RT, 12h | Methyl 4-chlorocinnamate | 92% | >95:5 |
Note: The data presented is for analogous benzaldehyde derivatives. Actual yields and stereoselectivity for this compound may vary.
Experimental Protocols for Olefination
Wittig Reaction (General Protocol)
-
Ylide Generation (if not using a stabilized, commercially available ylide): To a suspension of the appropriate phosphonium salt in an anhydrous solvent (e.g., THF, Et₂O), add a strong base (e.g., n-BuLi, NaH, KHMDS) at a reduced temperature (e.g., 0 °C or -78 °C). Allow the mixture to stir for 30-60 minutes to form the ylide.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in an anhydrous solvent and add it dropwise to the ylide solution at the same reduced temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons Reaction (General Protocol for E-selectivity)
-
Phosphonate Deprotonation: To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography.
Olefination Workflow
Caption: General workflows for Wittig and HWE olefination reactions.
II. Reductive Amination: Synthesis of Fluorinated Benzylamines
Reductive amination is a highly versatile and widely used method for the synthesis of amines from aldehydes. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the corresponding amine. The resulting fluorinated benzylamines are valuable scaffolds in drug discovery.
Comparison of Reducing Agents for Reductive Amination
The choice of reducing agent is critical in reductive amination, as it must selectively reduce the imine intermediate in the presence of the starting aldehyde.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Drawbacks |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Mild and highly selective for imines; tolerates a wide range of functional groups. | Moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Stable in protic solvents; effective at neutral or slightly acidic pH. | Highly toxic and generates cyanide waste. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol, Ethyl Acetate | "Green" method; high yielding; simple work-up. | May reduce other functional groups (e.g., alkenes, nitro groups); requires specialized equipment. |
| Benzylamine-Borane | Protic or Aprotic Solvents | Air-stable complex; mild reaction conditions.[1] | May require molecular sieves for efficient reaction.[1] |
Note: The performance of these reducing agents with this compound is expected to be comparable to other electron-deficient benzaldehydes.
Experimental Protocol for Reductive Amination
Using Sodium Triacetoxyborohydride (General Protocol)
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in an anhydrous solvent (e.g., DCM, DCE) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. A mild acid, such as acetic acid, may be added to facilitate imine formation.
-
Reaction Progression: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine is then purified by column chromatography or distillation.
Reductive Amination Workflow
Caption: General workflow for the reductive amination of an aldehyde.
III. Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. Its expected reactivity in olefination and reductive amination reactions, based on data from analogous compounds, allows for the predictable synthesis of stilbene and benzylamine derivatives. The protocols and comparative data provided in this guide serve as a robust starting point for researchers aiming to utilize this versatile reagent in their synthetic endeavors. Optimization of the described conditions will likely be necessary to achieve maximal yields and selectivity for specific substrates.
References
A Tale of Two Strategies: A Comparative Guide to Electrophilic Fluorination and Fluorinated Building Blocks
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of two prominent strategies: late-stage electrophilic fluorination and the use of pre-fluorinated building blocks.
The introduction of fluorine can dramatically alter a molecule's properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The choice of how to introduce this "super-halogen" is a critical decision in synthetic planning, with each approach offering a distinct set of advantages and disadvantages.[2] This guide will delve into the performance, applications, and experimental considerations of both strategies, supported by quantitative data and detailed protocols.
At a Glance: Strategic Comparison
| Feature | Electrophilic Fluorination (Late-Stage) | Fluorinated Building Block Approach |
| General Strategy | Introduction of a fluorine atom onto a complex molecule near the end of the synthesis.[2] | Incorporation of a pre-fluorinated molecule into the target structure.[2] |
| Key Advantages | - Enables rapid synthesis of fluorinated analogues from a common intermediate. - Ideal for structure-activity relationship (SAR) studies.[2] - Can overcome challenges of carrying fluorinated intermediates through long synthetic sequences.[1] | - Reliable and predictable reactivity.[2] - Avoids handling of often aggressive and hazardous fluorinating agents.[1] - Wide commercial availability of diverse fluorinated building blocks.[2] - Utilizes well-established reaction protocols (e.g., cross-coupling).[1] |
| Key Disadvantages | - Fluorinating agents can be hazardous and require special handling.[1] - Regioselectivity and chemoselectivity can be challenging to control.[1] - Reaction conditions can be harsh and may not be compatible with all functional groups.[1] | - Requires a separate synthetic route for each fluorinated analogue.[1] - Can be less convergent for complex targets.[1] - The desired building block may not be commercially available or easy to synthesize.[1] |
Performance Data: A Quantitative Look
The following tables provide a summary of typical yields for common reactions associated with each strategy.
Table 1: Electrophilic Fluorination Yields with Common Reagents
| Reagent | Substrate Type | Reaction | Typical Yield (%) | Reference |
| Selectfluor® | β-Ketoesters | α-Monofluorination | 70-98% | [3] |
| Cyclic Ketones | α-Monofluorination | 50-77% | [4] | |
| Indoles | Difluorination | Moderate to High | [5] | |
| Electron-rich Aromatics | Aromatic Fluorination | Varies (can be low) | [6] | |
| NFSI | Indoles | C3-Amination | Good to Excellent | [7] |
| (Hetero)arenes | C-H Fluorination | Moderate to Good | [8] | |
| Aromatics (activated) | Aromatic Fluorination | 51% (for 2c) | [9] | |
| Aryl Grignards/Lithiums | Fluorination | Moderate to High | [6] |
Table 2: Yields for Cross-Coupling Reactions with Fluorinated Building Blocks
| Building Block Type | Coupling Partner | Reaction | Catalyst/Conditions | Typical Yield (%) | Reference |
| Aryl Boronic Acids | Aryl Halides | Suzuki-Miyaura | Pd(dppf)Cl₂, Base | 5-89% | [1] |
| Aryl Halides | Suzuki-Miyaura | Pd(OAc)₂/RuPhos | Good to Outstanding | [10] | |
| Fluoro-alkynes | Aryl Halides | Sonogashira | Pd(PPh₃)₄, CuI | Moderate to Excellent | [11] |
| Aryl Fluorides | Sonogashira | Pd catalyst, LiHMDS | Moderate to Excellent | [12] | |
| Aryl Fluorosulfates | Aryl Boronic Acids | Suzuki-Miyaura | Pd catalyst, Water | Not specified | [13] |
Conceptual Workflow Comparison
The decision to employ late-stage fluorination versus a building block approach significantly impacts the overall synthetic workflow, particularly in a drug discovery context.
Experimental Protocols: Key Methodologies
Protocol 1: Electrophilic α-Fluorination of a β-Ketoester using Selectfluor®
This protocol is adapted from procedures for the monofluorination of β-ketoesters.[3]
Materials:
-
β-Ketoester (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (solvent)
-
Sodium Chloride (grinding auxiliary, for mechanochemical approach)
-
Sodium Carbonate (for difluorination, optional)
Procedure (Mechanochemical):
-
In a milling jar, combine the liquid β-ketoester, Selectfluor®, and sodium chloride.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 2 hours).
-
Monitor the reaction progress by ¹⁹F NMR.
-
Upon completion, extract the product with a suitable organic solvent and purify by column chromatography.
Procedure (Solution-based):
-
Dissolve the β-ketoester in acetonitrile.
-
Add Selectfluor® to the solution and stir at room temperature.
-
The reaction may require an extended period (up to 120 hours) for completion.
-
Monitor the reaction by TLC or NMR.
-
After completion, quench the reaction, extract the product, and purify by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling with a Fluorinated Aryl Boronic Acid
This protocol is a general procedure for microwave-assisted Suzuki-Miyaura coupling.[14]
Materials:
-
Fluorinated Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 4:1 dioxane/water)
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add the fluorinated aryl boronic acid, aryl halide, palladium catalyst, and base.
-
Add the solvent system to achieve a concentration of approximately 0.1 - 0.5 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Case Study: Synthesis of 4-Fluoroisoquinoline
The synthesis of 4-fluoroisoquinoline provides a practical example for comparing these two strategies.
Strategy A: Late-Stage Electrophilic Fluorination
One potential, albeit challenging, route involves the direct fluorination of isoquinoline or a derivative. However, direct C-H fluorination of such heterocycles can be unselective. A more plausible, though multi-step, approach involves lithiation followed by fluorination.
References
- 1. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brynmawr.edu [brynmawr.edu]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 9. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 13. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Fluorine Advantage: A Comparative Guide to Metabolic Stability of Compounds Derived from 3-Fluoro-2-(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine, particularly the trifluoromethyl group, into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of compounds derived from 3-Fluoro-2-(trifluoromethyl)benzaldehyde with their non-fluorinated counterparts, supported by representative experimental data, detailed protocols, and visualizations to inform rational drug design.
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[1][2][3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[4] The trifluoromethyl (-CF3) group, in particular, is a strong electron-withdrawing group that can also shield adjacent sites from metabolic attack.[5]
Quantitative Comparison of Metabolic Stability
The following table summarizes representative in vitro data comparing the metabolic stability of a hypothetical compound derived from this compound (Compound A) with its non-fluorinated benzaldehyde-derived analog (Compound B). The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[6]
| Compound ID | Structure | Description | t½ (min) | CLint (µL/min/mg protein) |
| Compound A | Derivative of this compound | 95 | 15 | |
| Compound B | Non-fluorinated benzaldehyde analog | 25 | 58 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual values will vary depending on the specific molecular structure of the derivatives.
Experimental Protocols
The metabolic stability of the compounds is typically assessed using in vitro assays such as the liver microsomal stability assay or the hepatocyte stability assay. These assays measure the rate of disappearance of the parent compound over time when incubated with liver fractions or cells that contain the primary drug-metabolizing enzymes.[7][8]
Liver Microsomal Stability Assay
This assay is a common method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.[9][10][11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the reaction mixture. The final concentration of the test compound is typically around 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = -0.693 / slope .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[13][14][15]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][8][16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Test compound and positive controls (for Phase I and Phase II metabolism)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
96-well plates (low attachment)
-
Incubator with 5% CO2 at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Thaw and prepare a suspension of viable hepatocytes in the culture medium.
-
Add the test compound to the hepatocyte suspension at a final concentration of approximately 1 µM.
-
Incubate the mixture at 37°C in a CO2 incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and terminate the metabolic activity by adding a cold organic solvent with an internal standard.
-
Lyse the cells and precipitate the proteins.
-
Centrifuge the samples and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated based on the number of hepatocytes per milliliter. The equation for Clint is: CLint = (0.693 / t½) * (1 / cell density) .[18]
Visualizing the Workflow and Rationale
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative Guide to the Quantitative Analysis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde in Reaction Mixtures
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 3-Fluoro-2-(trifluoromethyl)benzaldehyde in complex reaction mixtures. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering objective comparisons and supporting experimental data to aid in method selection and implementation.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification of this intermediate within a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. This guide compares three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (¹⁹F qNMR).
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and ¹⁹F qNMR for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV (with Derivatization) | GC-MS | ¹⁹F qNMR |
| Principle | Chromatographic separation followed by UV detection of a derivatized analyte. | Chromatographic separation of volatile compounds followed by mass-based detection. | Direct measurement of the nuclear magnetic resonance of ¹⁹F nuclei. |
| Selectivity | Moderate to High (dependent on chromatography and derivatization). | Very High (separation by retention time and mass-to-charge ratio). | Very High (unique chemical shifts for fluorine environments). |
| Sensitivity | High (can be enhanced with fluorescent derivatizing agents).[1][2] | Very High (especially in Selected Ion Monitoring mode).[3][4] | Moderate (lower than chromatographic methods but often sufficient). |
| Sample Prep | Derivatization is often required for aldehydes to improve detection.[3] | Typically requires dilution in a suitable solvent. Derivatization can be used to improve peak shape.[4] | Minimal; dilution and addition of an internal standard. |
| Throughput | Moderate. | High. | Low to Moderate. |
| Quantitation | Requires a calibration curve with an external or internal standard. | Requires a calibration curve with an external or internal standard. | Absolute or relative quantification using an internal standard.[5][6] |
| Advantages | Widely available instrumentation. High sensitivity with appropriate derivatization.[2][7] | Excellent selectivity and sensitivity. Provides structural information.[8] | No derivatization needed. Non-destructive.[9] Provides structural information. Less matrix effect. |
| Limitations | Derivatization adds complexity and potential for error. Aldehyde reactivity can be an issue. | The compound must be thermally stable and volatile. Potential for column degradation with reactive analytes.[10] | Lower sensitivity compared to MS. Requires access to an NMR spectrometer. |
Experimental Protocols and Workflows
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be readily detected by UV spectroscopy.[3][11]
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (ACN). Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Quench a known volume of the reaction mixture and dilute it with ACN to an estimated concentration within the calibration range.
-
Derivatization:
-
To 1 mL of each standard and sample solution, add 1 mL of a DNPH solution (e.g., 150 mg DNPH in 100 mL ACN with 0.5 mL concentrated sulfuric acid).
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. A typical starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 360 nm (for the DNPH derivative).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Workflow Diagram:
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Fluoro-2-(trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-Fluoro-2-(trifluoromethyl)benzaldehyde must be disposed of as hazardous chemical waste through an approved waste disposal facility. Do not dispose of this chemical down the drain or in regular trash. This guide provides comprehensive, step-by-step procedures to ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
Hazard Profile and Safety Precautions
Understanding the hazards associated with this compound is the first step in its safe handling and disposal. This compound is a combustible liquid that can cause skin, eye, and respiratory irritation. While specific toxicity data for this exact compound is limited, a closely related chemical, 3-(trifluoromethyl)benzaldehyde, is known to be very toxic to aquatic life, indicating a significant environmental hazard.[1][2][3] Therefore, it is crucial to prevent its release into the environment.
Immediate Safety Measures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Have a chemical spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
Quantitative Hazard Data
| Hazard Type | Data for 3-(trifluoromethyl)benzaldehyde | Reference |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life. | [1][2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | [1][2][3] |
| Physical Hazard | Combustible liquid. | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste collection, segregation, storage, and arrangement for pickup by a licensed hazardous waste disposal company.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: At the point of generation, identify any waste containing this compound as "Halogenated Organic Waste."
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers with a secure screw cap are appropriate.
-
If reusing a chemical bottle, ensure it is triple-rinsed, and the original label is completely defaced or removed.
-
-
Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This is due to different disposal methods and associated costs.
-
Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "Waste this compound" (and any other components in the waste stream). Do not use abbreviations.
-
The approximate concentration or percentage of each component.
-
The hazard characteristics (e.g., "Flammable," "Irritant," "Environmental Hazard").
-
The date of accumulation (the date the first drop of waste was added to the container).
-
The name and contact information of the generating researcher or lab.
-
-
Operational Plan: Waste Storage and Disposal
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Storage Location:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills or breakage.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for liquid waste containers.
-
-
Requesting Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (per your institution's policy, typically 90-180 days), arrange for its disposal.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup. This usually involves submitting an online form to the Environmental Health and Safety (EHS) department.
-
Provide accurate and complete information on the waste pickup request form, matching the details on the container's label.
-
-
Preparing for Pickup:
-
Ensure the waste container is clean on the outside and the label is legible.
-
Move the container to the designated pickup location as instructed by your EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling 3-Fluoro-2-(trifluoromethyl)benzaldehyde
This guide provides immediate, essential safety and logistical information for handling 3-Fluoro-2-(trifluoromethyl)benzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available safety data sheets, its primary hazards are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
It is a combustible liquid and is also noted to be air-sensitive.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[5] | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is recommended to consult the glove manufacturer's compatibility chart. Double-gloving may be appropriate for extensive handling.[5] | To prevent skin contact and subsequent irritation. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.[5] | To protect the skin from spills and splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[5] | To avoid inhalation of vapors, which can cause respiratory irritation. |
Handling and Storage Protocol
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][4]
Safe Handling Practices:
-
Before starting any work, ensure all necessary PPE is correctly worn.
-
Use spark-proof tools and explosion-proof equipment where necessary.[1]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the work area.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]
-
Keep containers tightly sealed to prevent exposure to air and moisture.[1][2] The compound is noted to be air-sensitive.[2][6]
-
Store away from incompatible materials such as oxidizing agents and reducing agents.[2]
Spill Management
Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
-
Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]
-
Clean the spill area with an appropriate solvent, and then wash with soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible container.[5]
-
Do not mix with other waste streams unless compatibility is confirmed.[5]
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
The primary recommended method for the destruction of fluorinated organic compounds is high-temperature incineration.[7]
-
Alternatively, disposal in a designated hazardous waste landfill is an acceptable method, though it contains the substance rather than destroying it.[7]
-
Do not dispose of this chemical down the drain or in general trash.[1]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
